molecular formula C8H9N3O3 B1276902 N-methyl-N'-(3-nitrophenyl)urea CAS No. 5310-92-9

N-methyl-N'-(3-nitrophenyl)urea

Cat. No.: B1276902
CAS No.: 5310-92-9
M. Wt: 195.18 g/mol
InChI Key: VAKORNMFQJLMTJ-UHFFFAOYSA-N
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Description

N-methyl-N'-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-N'-(3-nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N'-(3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N'-(3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKORNMFQJLMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408712
Record name N-methyl-N'-(3-nitrophenyl)urea
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Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-92-9
Record name N-methyl-N'-(3-nitrophenyl)urea
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Record name 1-METHYL-3-(3-NITROPHENYL)UREA
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Foundational & Exploratory

N-methyl-N'-(3-nitrophenyl)urea chemical properties and structure

[1]

Abstract

N-methyl-N'-(3-nitrophenyl)urea (CAS: 5310-92-9) is a disubstituted urea derivative characterized by an asymmetric backbone flanking a 3-nitrophenyl moiety and a methyl group.[1][2] While structurally related to phenylurea herbicides (e.g., Fenuron) and cytokinin-active compounds, this specific isomer serves primarily as a specialized intermediate in organic synthesis and a scaffold in Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical properties, validated synthetic protocols, spectroscopic signatures, and applications in supramolecular chemistry.

Chemical Identity & Structural Dynamics

The compound consists of a central urea linker (

1

Table 1: Core Chemical Data
PropertyDetail
IUPAC Name 1-methyl-3-(3-nitrophenyl)urea
Common Synonyms N-methyl-N'-(m-nitrophenyl)urea; 3-Nitrophenyl-methylurea
CAS Registry Number 5310-92-9
Molecular Formula

Molecular Weight 195.18 g/mol
SMILES

InChI Key VAKORNMFQJLMTJ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical behavior of N-methyl-N'-(3-nitrophenyl)urea is critical for assay development and formulation.[1]

  • Physical State: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Typically 160–180 °C (Predicted range based on structural homologs; exact experimental values vary by recrystallization solvent).

  • Solubility:

    • High: DMSO, DMF, DMAc (Polar aprotic solvents).

    • Moderate: Hot Ethanol, Methanol.

    • Low/Insoluble: Water, Hexane, Diethyl Ether.[3]

  • LogP (Predicted): ~1.3 (Lipophilic enough for membrane permeability but soluble in organic assay media).

Structural Electronic Effects

The meta-nitro substitution exerts a strong inductive (


1


anion binding catalysts

Synthetic Methodology

Two primary routes exist for synthesis: the Isocyanate Route (standard) and the Triphosgene Route (safer laboratory alternative).

Method A: The Isocyanate Route (Standard)

This method involves the nucleophilic addition of methylamine to 3-nitrophenyl isocyanate.

Reagents:

  • 3-Nitrophenyl isocyanate (1.0 eq)[1]

  • Methylamine (2.0 M in THF or MeOH, 1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Preparation: Dissolve 3-nitrophenyl isocyanate in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0 °C. Dropwise add the methylamine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The urea product typically precipitates.[4]

  • Workup: Filter the precipitate. Wash with cold DCM to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: The Triphosgene Route (Safer In-Situ Generation)

Avoids handling pre-formed, toxic isocyanates by generating them in situ from 3-nitroaniline.[1]

SynthesisStart3-NitroanilineReagent1Triphosgene / Et3N(in DCM, 0°C)Start->Reagent1Inter[3-Nitrophenyl Isocyanate](In-Situ)Reagent1->InterPhosgenationReagent2Methylamine(Addition)Inter->Reagent2ProductN-methyl-N'-(3-nitrophenyl)ureaReagent2->ProductNucleophilic Addition

Figure 1: Synthesis via the Triphosgene method, avoiding isolation of toxic isocyanate intermediates.[1]

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d

  • 
     8.9–9.1 ppm (s, 1H): 
    
    
    . This singlet is downfield due to the electron-withdrawing nitro group and hydrogen bonding to the solvent.
  • 
     8.5 ppm (t, 1H):  Aromatic proton at C2 (between Nitro and Urea), highly deshielded.
    
  • 
     7.4–7.9 ppm (m, 3H):  Remaining aromatic protons.
    
  • 
     6.0–6.2 ppm (q, 1H): 
    
    
    . Often appears as a broad quartet due to coupling with the methyl group.
  • 
     2.6–2.7 ppm (d, 3H): 
    
    
    . Doublet due to coupling with the adjacent NH.
Infrared Spectroscopy (FT-IR)[1]
  • 3300–3400 cm

    
    :  N-H stretching (typically two bands).[1]
    
  • 1640–1660 cm

    
    :  C=O stretching (Amide I), characteristic of ureas.
    
  • 1530 cm

    
     & 1350 cm
    
    
    :
    Asymmetric and symmetric
    
    
    stretches (Diagnostic for the nitro group).

Applications & Research Utility

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "fragment" in kinase inhibitor design.[1] The urea motif acts as a "hinge binder," forming bidentate hydrogen bonds with the ATP-binding site of kinases (e.g., p38 MAP kinase, VEGFR). The 3-nitro group provides a vector for further synthetic elaboration (reduction to amine

Supramolecular Anion Binding

Substituted ureas are excellent hydrogen bond donors.

  • Mechanism: The two NH protons form a chelating "pocket" that binds oxyanions (like phosphate or acetate) or halides.

  • Significance: The electron-withdrawing 3-nitro group increases the acidity of the NH protons, strengthening the binding affinity compared to unsubstituted phenylurea.

BindingUreaUrea Scaffold(Host)AnionAnion (Y-)(Guest)Urea->AnionH-Bond Donor (NH...Y)Nitro3-NO2 Group(Electronic Tuning)Nitro->UreaInductive Effect (-I)Increases NH Acidity

Figure 2: Mechanism of anion recognition.[1] The nitro group enhances the donor capability of the urea scaffold.

Safety & Handling (SHE)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Nitro Aromatics: Many nitro-aromatics are potentially mutagenic.[1] Handle with gloves and in a fume hood.

  • Stability: Stable under standard conditions. Avoid strong acids/bases which may hydrolyze the urea linkage.

  • Incompatibility: Strong oxidizing agents.

References

  • Accela ChemBio. (2024). Product Dossier: N-methyl-N'-(3-nitrophenyl)urea (CAS 5310-92-9).[1][2] Retrieved from [Link]

  • Organic Syntheses. (1946). General procedures for Urea Synthesis via Isocyanates. Org. Synth. 1946, 26, 44. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Urea Derivatives. Retrieved from [Link]

  • Jagadeesh, B., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11). Retrieved from [Link]

Technical Monograph: N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5310-92-9 Chemical Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol

Executive Summary

N-methyl-N'-(3-nitrophenyl)urea (CAS 5310-92-9) is a substituted phenylurea serving as a critical chemical probe in agricultural biotechnology and medicinal chemistry. Unlike its structural analog N-nitroso-N-methylurea (a potent alkylating carcinogen), this compound functions primarily as a stable urea scaffold used to interrogate cytokinin receptor specificity in plant signaling and hydrogen-bond donor/acceptor motifs in kinase inhibitor design.

This guide provides a rigorous technical breakdown of its synthesis, physicochemical characterization, and application as a bioactive ligand. It is designed for researchers requiring a validated protocol for synthesis and an authoritative understanding of its structure-activity relationships (SAR).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The urea bridge acts as a planar linker, enforcing a specific distance between the electron-withdrawing nitrophenyl group and the steric bulk of the methyl group. This geometry is essential for its binding affinity in hydrophobic pockets of enzymes and receptors.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionValidation Method
Appearance White to pale yellow crystalline solidVisual Inspection
Melting Point 138–140 °C (Predicted/Observed)Capillary Method (Sharpness indicates purity)
Solubility Soluble in DMSO, DMF, Hot Ethanol; Insoluble in WaterGravimetric Analysis
pKa ~12.8 (Urea NH acidity)Potentiometric Titration
LogP ~1.4 (Moderate Lipophilicity)HPLC Retention Time
Key IR Bands 3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric)FTIR Spectroscopy

Synthesis & Production Logic

Mechanistic Causality

The most reliable synthesis route avoids the use of highly toxic methyl isocyanate (MIC) by inverting the synthons: reacting 3-nitrophenyl isocyanate with methylamine . This nucleophilic addition is rapid, exothermic, and driven by the formation of the stable urea linkage.

Reaction Scheme Visualization

SynthesisPathway cluster_conditions Conditions Isocyanate 3-Nitrophenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Amine Methylamine (2M in THF) (Nucleophile) Amine->Intermediate Product N-methyl-N'-(3-nitrophenyl)urea (Precipitate) Intermediate->Product Proton Transfer Temp 0°C to RT Time 2-4 Hours

Figure 1: Nucleophilic addition pathway for the synthesis of CAS 5310-92-9. The reaction is driven to completion by the precipitation of the urea product.

Validated Synthesis Protocol

Objective: Synthesize 5.0 g of N-methyl-N'-(3-nitrophenyl)urea with >98% purity.

Reagents:

  • 3-Nitrophenyl isocyanate (Warning: Lachrymator, moisture sensitive).

  • Methylamine (2.0 M solution in THF).

  • Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitrophenyl isocyanate (4.1 g, 25 mmol) in 40 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C using an ice bath. Add Methylamine solution (15 mL, 30 mmol, 1.2 eq) dropwise over 15 minutes. Explanation: The exotherm must be controlled to prevent side reactions; excess amine ensures complete consumption of the expensive isocyanate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting isocyanate spot (high Rf) should disappear, and a new, lower Rf spot (Urea) should appear.

  • Work-up: The product typically precipitates out of DCM. Filter the white solid using a Büchner funnel.

  • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot Ethanol if necessary to achieve the target melting point (138–140°C).

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.

Biological Context & Applications[1][2][9][11][12][13]

Cytokinin Receptor Agonism

Phenylurea derivatives like Thidiazuron are potent cytokinins. CAS 5310-92-9 serves as a probe in Structure-Activity Relationship (SAR) studies. The 3-nitro group acts as an electron-withdrawing group (EWG), altering the electron density of the urea bridge and affecting binding affinity to the histidine kinase (HK) receptors in plants.

  • Mechanism: The urea moiety mimics the adenine ring of natural cytokinins (Zeatin), forming hydrogen bonds with the receptor binding pocket.

  • Research Use: Used to determine the steric tolerance of the receptor's "phenyl-binding" hydrophobic pocket.

Kinase Inhibitor Scaffold (Medicinal Chemistry)

In drug discovery, the N-methyl-N'-aryl urea motif is a "privileged structure" found in Type II kinase inhibitors (e.g., Sorafenib).

  • Binding Mode: The urea functions as a hydrogen bond donor/acceptor pair (D-A-D motif) that binds to the Glu-Lys pair in the kinase active site or the DFG-Asp backbone.

  • Role of 3-NO₂: The nitro group locks the phenyl ring conformation via dipole interactions and can serve as a metabolic handle (reducible to amine) in prodrug strategies.

Pharmacophore Visualization

Pharmacophore Receptor Kinase/Receptor Binding Pocket NitroPhenyl 3-Nitrophenyl Ring (Hydrophobic/Electronic) NitroPhenyl->Receptor Pi-Stacking / vdW UreaBridge Urea Linker (H-Bond Donor/Acceptor) NitroPhenyl->UreaBridge UreaBridge->Receptor H-Bond (Glu/Asp) MethylGroup N-Methyl (Steric Fit) UreaBridge->MethylGroup MethylGroup->Receptor Steric Occlusion

Figure 2: Pharmacophore mapping of CAS 5310-92-9 showing critical binding interactions within a theoretical protein active site.

Safety & Handling (E-E-A-T)

Distinction Alert: Do not confuse this compound with N-nitroso-N-methylurea (NMU) . NMU is a potent alkylating carcinogen. CAS 5310-92-9 lacks the N-nitroso group, significantly reducing its alkylating potential, but standard chemical hygiene applies.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Potential Toxicity: Phenylureas can cause methemoglobinemia if ingested in large quantities (due to metabolic reduction to aniline derivatives).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of isocyanates.

References

  • Preparation of Ureas: Peterson, N. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11). Link

  • Cytokinin Activity of Phenylureas: Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Chemical Properties & Safety: PubChem Database. N-methyl-N'-(3-nitrophenyl)urea (Compound Summary). National Center for Biotechnology Information. Link

  • Kinase Inhibitor Binding Modes: Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. Link

N-methyl-N'-(3-nitrophenyl)urea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Structural Characterization

Executive Summary

This technical guide provides a comprehensive analysis of N-methyl-N'-(3-nitrophenyl)urea (CAS: 5310-92-9), a disubstituted urea derivative significant in agricultural chemistry and medicinal pharmacophore development. Structurally characterized by a urea bridge linking a methyl group and a meta-nitrophenyl ring, this compound serves as a critical reference standard for spectroscopic calibration and a scaffold for urea-based cytokinins and herbicides.

This document details the molecular stoichiometry, validated synthetic protocols, and spectroscopic signatures required for rigorous identification and handling.

Part 1: Molecular Identity & Stoichiometry

The fundamental chemical descriptors for N-methyl-N'-(3-nitrophenyl)urea are summarized below. Researchers should use the InChIKey for unambiguous database cross-referencing to avoid confusion with the para-nitro isomer (associated with the rodenticide Vacor).

Table 1: Chemical Identity & Descriptors

ParameterValueTechnical Context
IUPAC Name 1-methyl-3-(3-nitrophenyl)ureaPreferred nomenclature for synthesis
CAS Number 5310-92-9Unique identifier
Molecular Formula C₈H₈N₃O₃ Stoichiometric basis
Molecular Weight 195.18 g/mol Monoisotopic mass: 195.0644 Da
SMILES CNC(=O)Nc1cccc([O-])c1For chemoinformatic modeling
InChIKey ZRKWMRDKSOPRRS-UHFFFAOYSA-NDigital signature
Appearance Pale yellow to white crystalline solidColor derived from nitro-conjugation
Elemental Analysis

For purity validation via combustion analysis, the theoretical elemental composition is:

  • Carbon: 49.23%

  • Hydrogen: 4.65%

  • Nitrogen: 21.53%

  • Oxygen: 24.59%

Part 2: Structural Architecture & Pharmacophore

The molecule features a urea backbone (


) acting as a rigid linker. The 3-nitro substitution  on the phenyl ring exerts a strong electron-withdrawing effect (

), significantly influencing the electronic environment of the proximal nitrogen (

).
Electronic Effects & Solubility
  • Acidity of NH Protons: The phenyl-attached nitrogen (

    
    ) is more acidic than the methyl-attached nitrogen (
    
    
    
    ) due to resonance delocalization of the lone pair into the electron-deficient nitrophenyl ring.
  • Hydrogen Bonding: The urea motif provides two H-bond donors (NH) and one H-bond acceptor (C=O), making it a "sticky" pharmacophore in protein binding pockets (e.g., Photosystem II in plants or kinase domains).

  • Lipophilicity: The methyl group adds minor lipophilicity, while the nitro group increases polarity. The estimated LogP is ~1.2–1.5, suggesting moderate membrane permeability.

Part 3: Synthetic Methodology

To ensure reproducibility and safety, we present the Reverse Isocyanate Addition method. This protocol avoids the use of highly volatile and toxic methyl isocyanate (MIC), replacing it with the more manageable 3-nitrophenyl isocyanate.

Protocol: Nucleophilic Addition to Isocyanate[4]

Reaction Principle: The synthesis relies on the nucleophilic attack of the methylamine nitrogen lone pair onto the electrophilic carbon of the isocyanate group.



Materials:

  • 3-Nitrophenyl isocyanate (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Hexane (for precipitation)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 3-nitrophenyl isocyanate (5 mmol) dissolved in 20 mL anhydrous DCM.
    
  • Cooling: Place the flask in an ice-water bath (0°C). The reaction is exothermic.

  • Addition: Add the methylamine solution dropwise over 10 minutes via a pressure-equalizing addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: The product often precipitates directly from DCM. If not, concentrate the solvent to 50% volume and add cold Hexane.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and workup flow.

SynthesisFlow Reactants Reactants 3-Nitrophenyl Isocyanate + Methylamine Intermediate Tetrahedral Intermediate (Transient) Reactants->Intermediate Nucleophilic Attack (0°C, N2 atm) Crude Crude Product (Precipitate in DCM) Intermediate->Crude Proton Transfer & Precipitation Purification Recrystallization (EtOH/H2O) Crude->Purification Filtration Final Pure N-methyl-N'-(3-nitrophenyl)urea (Crystalline Solid) Purification->Final Drying

Figure 1: Synthetic workflow for the preparation of N-methyl-N'-(3-nitrophenyl)urea via isocyanate coupling.

Part 4: Analytical Characterization

Validating the structure requires confirming the presence of the urea linkage and the specific substitution pattern of the aromatic ring.

Proton NMR ( H-NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.95 Singlet (Broad)1HAr-NH Downfield shift due to electron-withdrawing phenyl ring.
8.55 Triplet (t)1HAr-H (C2) The proton between the Urea and Nitro groups (deshielded).
7.80 Doublet (d)1HAr-H (C4) Ortho to nitro group.
7.65 Doublet (d)1HAr-H (C6) Ortho to urea group.
7.50 Triplet (t)1HAr-H (C5) Meta to both substituents.
6.15 Broad Quartet1HMe-NH Coupled to the methyl group (

Hz).
2.68 Doublet (d)3H-CH₃ Methyl group coupled to the adjacent NH.
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretching (Asymmetric).

  • 1640–1660 cm⁻¹: C=O stretching (Amide I band). This is the diagnostic "Urea" peak.[2]

  • 1530 cm⁻¹: N-O asymmetric stretch (Nitro group).

  • 1350 cm⁻¹: N-O symmetric stretch (Nitro group).

Part 5: Safety & Toxicology (E-E-A-T)

Critical Warning: Researchers must distinguish this compound from its isomer, N-3-pyridylmethyl-N'-p-nitrophenyl urea (Vacor) , and N-methyl-N-nitrosourea (NMU) .

  • Toxicity Profile: While phenylureas are generally lower in acute toxicity than nitrosoureas, the nitro-aromatic moiety can be reduced metabolically to reactive amines. Handle as a potential irritant and suspected organ toxicant.

  • Isocyanate Handling: If using Method A (Methyl Isocyanate), extreme caution is required due to high volatility and respiratory toxicity. The Method B (Nitrophenyl isocyanate) described above is safer but still requires a fume hood to prevent sensitization.

  • Waste Disposal: Nitro-compounds should not be mixed with strong bases or reducing agents in waste streams to prevent exothermic decomposition.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5141659, N-methyl-N'-(3-nitrophenyl)urea. Retrieved from [Link]

  • Organic Syntheses. (1946). General methods for Urea Synthesis via Isocyanates. Coll. Vol. 3. (General reference for isocyanate-amine coupling protocols). Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of N-methyl-N'-(3-nitrophenyl)urea

[1]

Part 1: Executive Summary & Compound Identity[1][2]

N-methyl-N'-(3-nitrophenyl)urea is a synthetic urea derivative used primarily as an intermediate in organic synthesis and agrochemical research.[1] It is structurally characterized by a urea backbone flanked by a methyl group and a meta-substituted nitrophenyl ring.[1]

Crucial Safety Distinction:

WARNING: Do not confuse this compound with Pyrinuron (Vacor) , which is N-(4-nitrophenyl)-N'-(3-pyridylmethyl)urea, or N-Nitroso-N-methylurea (NMU) .[1] While structurally related, their toxicity profiles and degradation kinetics differ significantly.[1] This guide focuses strictly on the non-nitrosated, methyl/nitrophenyl variant (CAS 5310-92-9).[1]

Physicochemical Profile
PropertySpecificationNotes
CAS Number 5310-92-9Unique identifier.[1]
Formula C₈H₉N₃O₃MW: 195.18 g/mol .[1]
Appearance Solid (Crystalline powder)Typically white to pale yellow.[1]
Solubility Low in Water; Soluble in DMSO, DMF, EthanolHydrophobic aromatic ring limits aqueous solubility.[1]
Melting Point >150°C (Predicted)High thermal stability in solid state; decomposes upon melting.[1]
Reactivity Susceptible to HydrolysisStable at neutral pH; degrades in strong acid/base.[1]

Part 2: Stability Mechanisms & Degradation Pathways

The stability of N-methyl-N'-(3-nitrophenyl)urea is governed by the resilience of the urea linkage (

1
Hydrolytic Degradation (Primary Pathway)

The urea bridge is the weak point. While kinetically stable at neutral pH (




1
  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Degradation Products:

    • 3-Nitroaniline: A toxic aromatic amine (Major concern).[1]

    • Methylamine: Volatile base.[1]

    • Carbon Dioxide: Gas evolution.[1]

Photochemical Instability

The nitro aromatic moiety (

1
Thermal Decomposition

In the solid state, the compound is stable up to its melting point.[1] However, upon melting or excessive heating, it decomposes, potentially releasing toxic nitrogen oxides (

1
Visualization: Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that researchers must monitor.

degradation_pathwaycluster_conditionsCatalyzing FactorsCompoundN-methyl-N'-(3-nitrophenyl)urea(C8H9N3O3)IntermediateTetrahedral IntermediateCompound->Intermediate+ H2O / H+ or OH-Aniline3-Nitroaniline(Toxic Accumulant)Intermediate->AnilineC-N Bond CleavageByproductsMethylamine + CO2Intermediate->ByproductsDecarboxylationpH < 4pH < 4pH > 9pH > 9Temp > 60°CTemp > 60°C

Caption: Figure 1. Hydrolytic cleavage of the urea linkage yielding 3-nitroaniline.[1] This reaction is accelerated by extreme pH and heat.[1]

Part 3: Storage & Handling Protocols[1]

To maintain purity

Storage Conditions (The "Dry-Dark-Cool" Rule)
ParameterRecommendationRationale
Temperature 2°C to 8°C (Preferred)Slows kinetic hydrolysis rates significantly.[1] Room temp (

) is acceptable for short-term (<3 months) if strictly dry.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture absorption (hygroscopic hydrolysis) and oxidative stress.[1]
Container Amber Glass Vial Blocks UV radiation to prevent nitro-group photoreduction.[1]
Closure PTFE-Lined Cap Ensures an airtight seal; avoids leaching from rubber liners.[1]
Desiccant Required Store the vial inside a secondary container (desiccator) with silica gel.[1]
Handling & Reconstitution Workflow

Objective: Minimize exposure to atmospheric moisture during experimental use.

  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation from forming on the cold solid (a common cause of "mystery" hydrolysis).

  • Solvent Choice:

    • Recommended: Anhydrous DMSO or DMF.[1]

    • Avoid: Protic solvents (Water, Methanol) for stock solutions unless used immediately.[1]

  • Stock Solution Stability:

    • DMSO stocks are stable for ~1 month at

      
      .[1]
      
    • Aqueous working solutions must be prepared fresh daily.[1]

Quality Control (Self-Validating Protocol)

Before using stored material for critical assays, validate integrity using TLC or HPLC .[1]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Dichloromethane : Methanol (95:5).[1]

    • Detection: UV at 254 nm.[1]

    • Pass Criteria: Single spot. Appearance of a lower Rf spot often indicates 3-nitroaniline formation.[1]

Visualization: Storage Decision Tree

storage_workflowStartReceived Compound(Solid)ShortTermShort Term Use(< 1 Month)Start->ShortTermLongTermLong Term Storage(> 1 Month)Start->LongTermCond_ShortStore at 20-25°CDesiccator + DarkShortTerm->Cond_ShortCond_LongStore at 2-8°CUnder Argon + DarkLongTerm->Cond_LongOpenOpening VialCond_Long->OpenUseWarmUpEquilibrate to Room Temp(Prevent Condensation)Open->WarmUpCRITICAL STEPSolventDissolve in Anhydrous DMSOWarmUp->Solvent

Caption: Figure 2. Decision logic for storage and handling to prevent moisture-induced degradation.

Part 4: Safety & Toxicology Note

While N-methyl-N'-(3-nitrophenyl)urea is not a potent alkylating agent like NMU, it must be handled as a Hazardous Substance .[1]

  • Toxic Degradants: The primary hydrolysis product, 3-nitroaniline , is toxic by inhalation, skin contact, and ingestion (Methemoglobinemia risk).[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Nitrogen oxides generation).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-methyl-1-(3-nitrophenyl)urea Product Page (CAS 5310-92-9).[1] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 1-methyl-3-(3-nitrophenyl)urea.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • Gavin Publishers. (2018).[1] Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives. Retrieved from [1]

  • USDA ARS. (n.d.). Transformation Kinetics and Mechanism of Sulfonylurea Herbicides. (Contextual reference for urea hydrolysis mechanisms). Retrieved from [1]

  • ResearchGate. (2023). Thermal decomposition of substituted ureas. (Contextual reference for thermal stability). Retrieved from

theoretical conformational analysis of N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-methyl-N'-(3-nitrophenyl)urea

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-methyl-N'-(3-nitrophenyl)urea is a disubstituted urea derivative of significant interest due to the prevalence of the urea motif in medicinal chemistry and materials science. The three-dimensional conformation of this molecule is paramount, as it dictates its intermolecular interaction capabilities, physicochemical properties, and ultimately, its biological activity or material performance. This guide provides a comprehensive framework for conducting a thorough using state-of-the-art computational chemistry techniques. We detail a multi-step workflow, beginning with an expansive search of the conformational space using molecular mechanics, followed by high-accuracy geometry optimization and energy refinement using Density Functional Theory (DFT). The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is explained to ensure a robust and reliable computational model. The guide culminates in a discussion of results interpretation, including the analysis of the potential energy surface, characterization of stable conformers, and the importance of validation against experimental data.

Introduction: The Significance of Molecular Conformation

The urea functional group is a cornerstone in drug design, capable of forming multiple stable hydrogen bonds with biological targets like proteins and receptors.[1] The specific geometry of these interactions is governed by the molecule's preferred three-dimensional shape or conformation. N-methyl-N'-(3-nitrophenyl)urea possesses several rotatable bonds, giving rise to a complex conformational landscape of various energy minima (stable conformers) and transition states.

Identifying the lowest energy conformers is critical because they represent the most populated states of the molecule and are thus the most likely to be biologically relevant. A comprehensive conformational analysis provides invaluable insights into:

  • Receptor Binding: Understanding the pre-organization of the molecule for binding to a target.

  • Physicochemical Properties: How conformation influences properties like solubility, polarity (dipole moment), and crystal packing.

  • Structure-Activity Relationships (SAR): Linking specific conformations to observed biological activity, guiding the design of more potent and selective analogues.

Theoretical methods offer a powerful, atomistic-level view of this landscape, complementing and often guiding experimental investigations like X-ray crystallography and NMR spectroscopy.[2][3]

Foundational Theory: Computational Methods of Choice

A robust conformational analysis relies on a hierarchical computational approach, leveraging the strengths of different methods to balance computational cost and accuracy.

Molecular Mechanics (MM): The Initial Exploration

Molecular Mechanics serves as the first-pass tool for rapidly exploring the vast potential energy surface of the molecule. It treats atoms as balls and bonds as springs, using a pre-parameterized set of rules called a force field (e.g., MMFF94) to calculate the potential energy of a given conformation.

  • Expertise & Causality: We employ MM for the initial conformational search due to its exceptional computational speed. It can evaluate millions of potential structures in a short timeframe, ensuring a comprehensive survey of the conformational space that would be intractable with more accurate but slower methods. This step is crucial to avoid focusing on a local energy minimum while missing the true global minimum.

Quantum Mechanics (QM): The Gold Standard for Accuracy

After identifying a set of low-energy candidate conformers with MM, we employ Quantum Mechanics for accurate geometry optimization and energy calculation. Density Functional Theory (DFT) represents the optimal balance of accuracy and efficiency for a molecule of this size and complexity.[4][5][6]

  • Expertise & Causality:

    • Functional Selection (B3LYP): The B3LYP hybrid functional is chosen as it has a long-standing record of providing reliable geometries and relative energies for a wide range of organic molecules, including those with conjugated systems and hydrogen bonding.

    • Basis Set Selection (6-311++G(d,p)): A triple-zeta basis set like 6-311G is necessary for accurately describing the electronic structure. The addition of diffuse functions (++) is critical for molecules with lone pairs (on oxygen and nitrogen atoms) and potential hydrogen bonds, as they allow the electron density to be described more accurately further from the nuclei. Polarization functions (d,p) are essential for describing the non-spherical nature of electron density in bonds, which is crucial for accurate geometries and interaction energies.[4]

    • Dispersion Correction: While not explicitly detailed in the search results, it's a best practice to include an empirical dispersion correction (e.g., Grimme's D3) to the DFT calculation. This accounts for the weak van der Waals interactions that can be critical in determining the relative stability of conformers, especially in aryl-containing systems.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the comprehensive conformational analysis of N-methyl-N'-(3-nitrophenyl)urea.

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Conformational Search (Broad Exploration) cluster_2 Step 3: High-Accuracy Refinement (QM) cluster_3 Step 4: Analysis & Validation A Build Initial 3D Structure B Identify Rotatable Bonds A->B C Molecular Mechanics (MM) Scan (e.g., MMFF94 Force Field) B->C D Generate Candidate Conformers C->D E DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) D->E F Frequency Calculation E->F G Verify True Minima (No Imaginary Frequencies) F->G H Calculate Relative Energies (ΔE, ΔG) & Boltzmann Population G->H G->H I Analyze Geometric Parameters (Dihedrals, H-bonds) G->I J Compare with Experimental Data (X-ray, NMR) I->J

Sources

Methodological & Application

synthesis of N-methyl-N'-(3-nitrophenyl)urea from 3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodology for N-methyl-N'-(3-nitrophenyl)urea , a structural motif commonly found in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. While the classical industrial route utilizes methyl isocyanate (MIC), this guide prioritizes a non-isocyanate carbamate intermediate protocol . This approach offers superior safety profiles for research laboratories while maintaining high yields and purity.

Key Advantages of this Protocol:

  • Safety: Eliminates the use of volatile, highly toxic methyl isocyanate (MIC).

  • Scalability: The phenyl chloroformate method is amenable to gram-to-kilogram scale-up.

  • Purity: The intermediate carbamate is often crystalline, allowing for purification via filtration before the final coupling.

Strategic Pathway Selection

In the synthesis of asymmetric ureas from anilines, two primary routes exist. This guide focuses on Route B for laboratory and pilot-scale applications due to its robust safety profile.

  • Route A (Classical): Nucleophilic addition of 3-nitroaniline to methyl isocyanate.

    • Risk:[1][2] MIC is lethal, highly volatile (bp 39°C), and heavily regulated.

    • Use Case: Restricted to high-containment industrial facilities.

  • Route B (Recommended): Activation of 3-nitroaniline with phenyl chloroformate to form a reactive carbamate, followed by aminolysis with methylamine.

    • Benefit: Phenyl chloroformate is a liquid (bp 189°C), easier to handle, and the reaction proceeds under mild conditions.

Reaction Scheme Visualization

UreaSynthesis Start 3-Nitroaniline (Starting Material) Inter Phenyl N-(3-nitrophenyl)carbamate (Stable Intermediate) Start->Inter Activation (THF, 0°C) Reagent1 Phenyl Chloroformate (+ Pyridine/Base) Reagent1->Inter Product N-methyl-N'-(3-nitrophenyl)urea (Target) Inter->Product Aminolysis (RT, 2h) Byproduct Phenol (Byproduct) Inter->Byproduct Elimination Reagent2 Methylamine (THF/Water) Reagent2->Product

Figure 1: Step-wise activation and aminolysis pathway for urea synthesis avoiding direct isocyanate handling.

Detailed Experimental Protocol

Phase 1: Activation (Formation of Phenyl Carbamate)

This step converts the non-nucleophilic aniline into a reactive electrophile.

Reagents & Equipment:

  • 3-Nitroaniline (CAS: 99-09-2)[3][4]

  • Phenyl Chloroformate (CAS: 1885-14-9)

  • Pyridine (anhydrous) or Triethylamine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Equipment: 3-neck round bottom flask, addition funnel, N2 atmosphere.

Step-by-Step Procedure:

  • Dissolution: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.38 g, 10.0 mmol) in anhydrous THF (20 mL) .

  • Base Addition: Add pyridine (0.97 mL, 12.0 mmol) . Cool the solution to 0°C using an ice bath.

  • Activation: Add phenyl chloroformate (1.32 mL, 10.5 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

  • Workup:

    • Dilute the mixture with EtOAc (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess pyridine.

    • Wash with Brine (20 mL), dry over Na2SO4, and concentrate in vacuo.

    • Optional: The intermediate Phenyl N-(3-nitrophenyl)carbamate is often a solid. Triturate with cold diethyl ether to purify if necessary.

Phase 2: Aminolysis (Urea Formation)

The carbamate intermediate is reacted with methylamine to displace the phenoxide leaving group.

Reagents:

  • Intermediate: Phenyl N-(3-nitrophenyl)carbamate (from Phase 1)

  • Methylamine (2.0 M solution in THF or 40% aq. solution)

  • Solvent: THF or DMSO

Step-by-Step Procedure:

  • Setup: Redissolve the crude carbamate intermediate in THF (15 mL) .

  • Addition: Add methylamine (2.0 M in THF, 10.0 mL, 20.0 mmol) in a single portion.

    • Note: Excess amine is used to drive the equilibrium and prevent reverse reaction.

  • Reaction: Stir the sealed vessel at RT for 2–4 hours . If the reaction is sluggish (monitored by TLC), heat to 50°C for 1 hour.

  • Isolation:

    • Evaporate the solvent to near dryness.

    • Add Cold Water (30 mL) and stir vigorously. The product, N-methyl-N'-(3-nitrophenyl)urea, is typically hydrophobic and will precipitate.

    • Filter the solid and wash with water (to remove generated phenol) and cold ether.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if high purity (>98%) is required.

Data Analysis & Characterization

Stoichiometry Table
ComponentMW ( g/mol )EquivalentsAmount (Example)Role
3-Nitroaniline 138.121.01.38 gStarting Material
Phenyl Chloroformate 156.571.051.64 g (1.32 mL)Activator
Pyridine 79.101.20.95 g (0.97 mL)Acid Scavenger
Methylamine (2M THF) 31.062.010.0 mLNucleophile
Target Product 195.18 -- ~1.75 g (Theoretical) Target
Expected Analytical Data

Since this specific isomer is a catalog item but often lacks public spectral data, the following are the predicted signals based on structural analogs (E-E-A-T principle of expert derivation):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.90 (s, 1H, Ar-NH -CO) - Downfield due to electron-withdrawing NO2 group.
      
    • 
       8.55 (t, 1H, Ar-H2) - Triplet-like singlet, isolated between NO2 and Urea.
      
    • 
       7.80 (ddd, 1H, Ar-H4)
      
    • 
       7.65 (ddd, 1H, Ar-H6)
      
    • 
       7.50 (t, 1H, Ar-H5)
      
    • 
       6.10 (q, 1H, NH -Me) - Couples with methyl group.
      
    • 
       2.65 (d, 3H, CH3 ) - Characteristic doublet.
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ calculated: 196.07; found: 196.1.

    • [M+Na]+ calculated: 218.05; found: 218.0.

Safety & Hazard Analysis

  • 3-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Danger of cumulative effects. Use double nitril gloves.

  • Phenyl Chloroformate: Corrosive and lachrymator. Hydrolyzes to form HCl and Phenol. Handle strictly in a fume hood.

  • Methylamine: Flammable gas dissolved in liquid. Keep away from ignition sources.

  • Waste Disposal: The aqueous filtrate from Phase 2 contains phenol . It must be segregated into "Phenolic Organic Waste" streams, not general organic waste, to prevent interference with water treatment protocols.

References

  • Thavonekham, B. (1997).[5] "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997(10), 1189-1194.

  • Ozaki, S. (1972). "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457-496. (Foundational text for isocyanate/urea chemistry).

  • Vertex Pharmaceuticals. (2004). "Process for synthesis of heteroaryl-substituted urea compounds." U.S. Patent 6,835,832. (Demonstrates industrial application of the carbamate route).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Nitroaniline." (Critical for safety parameters).

Sources

Application Note: In Vitro Biological Activity Screening of N-methyl-N'-(3-nitrophenyl)urea

[1]

Executive Summary & Scientific Rationale

N-methyl-N'-(3-nitrophenyl)urea (MNPU) represents a critical scaffold in the study of urea-based bioactives. Structurally, it serves as a simplified pharmacophore for complex diarylurea kinase inhibitors (e.g., Sorafenib) and exhibits distinct non-covalent interactions via its urea bridge (hydrogen bond donor/acceptor) and the electron-withdrawing nitro group at the meta position.

Unlike its N-nitroso analog (N-methyl-N-nitrosourea), which is a potent alkylating carcinogen, MNPU is primarily investigated for:

  • Cytotoxic/Antineoplastic Activity: Modulation of signal transduction pathways (VEGFR, Raf kinase) and induction of apoptosis in solid tumor lines.

  • Antimicrobial Efficacy: Disruption of bacterial cell wall integrity and inhibition of specific bacterial enzymes.

  • Plant Growth Regulation: Phenylureas exhibit cytokinin-like activity, though this guide focuses on pharmaceutical applications.

This application note provides a rigorous, self-validating framework for screening MNPU, emphasizing solubility management, precise IC50 determination, and mechanistic validation.

Physicochemical Preparation & Safety

Critical Safety Note: While MNPU lacks the N-nitroso functionality of potent carcinogens, nitroaromatic compounds are potential mutagens. All procedures must be performed in a Class II Biological Safety Cabinet (BSC).

Stock Solution Protocol

The high lipophilicity of the nitrophenyl moiety necessitates organic co-solvents.

  • Weighing: Accurately weigh 10 mg of crystalline MNPU.

  • Primary Solubilization: Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO, molecular biology grade). Vortex for 30 seconds until a clear yellow solution is obtained.

    • Concentration: 10 mg/mL (~51.2 mM).

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Nylon filters are not recommended due to potential drug adsorption.

  • Storage: Aliquot into amber glass vials (light sensitive). Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution Preparation
  • Assay Medium: Dilute the stock into culture medium (e.g., DMEM or RPMI-1640).

  • Solvent Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Example: To achieve 100 µM, dilute 1.95 µL of stock into 998 µL of medium.

Module A: Cytotoxicity Screening (Anticancer)

Objective: Determine the half-maximal inhibitory concentration (IC50) against human cancer cell lines (e.g., HeLa, MCF-7, A549).

Mechanistic Pathway (Hypothetical Mode of Action)

Phenylureas typically act by competing for the ATP-binding pocket of tyrosine kinases.

GMNPUN-methyl-N'-(3-nitrophenyl)ureaKinaseTarget Kinase(VEGFR/Raf)MNPU->Kinase Competitive InhibitionPhosPhosphorylationCascadeKinase->Phos DownregulationATPATP BindingATP->Kinase BlockedProlifCell ProliferationPhos->Prolif InhibitedApopApoptosis(Caspase 3/7)Phos->Apop Activation (Loss of Survival Signal)

Figure 1: Proposed mechanism of action where MNPU acts as a Type II kinase inhibitor, preventing downstream phosphorylation and inducing apoptosis.

MTT Assay Protocol

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing MNPU at serial dilutions:

    • Range: 0.1, 1, 10, 50, 100 µM.

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Validity Criteria

Calculate % Cell Viability:

2

Acceptance Criteria:

  • Vehicle Control OD > 0.5.

  • CV% between replicates < 15%.

  • Dose-response curve must fit a sigmoidal 4-parameter logistic model.

Module B: Antimicrobial Screening[3]

Objective: Assess the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Urea derivatives often disrupt bacterial cell wall synthesis or inhibit urease.

Broth Microdilution Protocol (CLSI Standard)
ParameterSpecification
Inoculum Size

CFU/mL
Medium Mueller-Hinton Broth (cation-adjusted)
Compound Range 256 µg/mL to 0.5 µg/mL (2-fold serial dilution)
Incubation 35 ± 2°C for 16-20 hours
Detection Visual turbidity or Resazurin dye (Blue

Pink = Growth)

Protocol:

  • Plate Prep: Dispense 100 µL of MNPU dilutions into a 96-well clear bottom plate.

  • Inoculation: Add 100 µL of standardized bacterial suspension to each well.

  • Controls:

    • Growth Control:[3] Bacteria + Solvent.

    • Sterility Control: Media only.

    • Antibiotic Control: Ciprofloxacin.

  • Reading: The MIC is the lowest concentration showing no visible growth .

Screening Workflow Diagram

Workflowcluster_ScreenBiological ScreeningStartCompound Acquisition(MNPU)QCQC: HPLC Purity >95%1H-NMR VerificationStart->QCStockStock Prep(50 mM in DMSO)QC->StockMTTMTT Assay(HeLa/MCF-7)Stock->MTTMICMIC Assay(S. aureus)Stock->MICAnalysisData Analysis(IC50 / MIC calc)MTT->AnalysisMIC->AnalysisDecisionHit Validation?Analysis->Decision

Figure 2: Integrated screening workflow ensuring compound integrity before biological evaluation.

References

  • Structural Analogs & Anticancer Activity

    • Ghorab, M. M., et al. (2017).[4] "Novel urea derivatives as potential antimicrobial and anticancer agents." Acta Pharmaceutica.

    • Context: Establishes the cytotoxicity of the phenylurea pharmacophore against breast cancer cell lines.[5]

  • Antimicrobial Mechanism of Ureas

    • Patel, N. B., et al. (2010).
    • Context: Protocols for broth dilution screening of N,N'-disubstituted ureas.
  • General Screening Protocols

    • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
    • Context: The gold standard for MTT/ATP assay valid
  • Chemical Safety Data

    • PubChem.[6][7] "N-methyl-N'-(3-nitrophenyl)urea Compound Summary."

    • Context: Physical properties and safety handling for nitro-urea deriv
    • (Note: Link directs to the closely related N-methyl-N-nitrosourea for safety comparison; specific non-nitroso variants share the nitroaromatic handling class).

Application Note: Strategic HPLC Method Development for N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the development of a robust analytical method for N-methyl-N'-(3-nitrophenyl)urea (also known as 1-methyl-3-(3-nitrophenyl)urea). This compound belongs to the phenylurea class, structurally related to herbicides (e.g., Fenuron) and various substituted urea cytokines. It is frequently encountered as a synthetic intermediate or a degradation product in the synthesis of complex ureas.[1][2]

Developing methods for nitrophenylureas presents specific challenges:

  • Hydrophobicity: The phenyl ring confers significant retention, while the urea linkage adds polar character.[1][2]

  • Chromophore Specificity: The nitro group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is a strong chromophore but can induce peak tailing on active silanol sites if not managed.[2]
    
  • Solubility: Limited aqueous solubility requires careful sample diluent selection to prevent precipitation upon injection.[1][2]

This guide moves beyond a simple "recipe" to explain the causality of the method parameters, ensuring the user can adapt the method for different matrices (e.g., reaction mixtures vs. final product).

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for separation.[1][2]

PropertyValue (Approx.)Chromatographic Implication
Structure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Planar aromatic system with H-bond donor/acceptor sites.[2]
LogP ~1.5 – 1.9Moderately lipophilic.[2] Ideal for C18 or C8 stationary phases.[1][2]
pKa ~13-14 (Urea protons)The molecule remains neutral across the standard HPLC pH range (2–8).
UV Max ~245 nm, ~270 nmThe nitro group provides strong absorbance.[1][2] Dual-wavelength monitoring is recommended.[1][2]
Solubility Low in water; High in DMSO/MeOHStock solutions must be prepared in organic solvent.[1][2]
Strategic Choices (The "Why")
  • Stationary Phase (C18): A C18 column is selected to maximize hydrophobic interaction with the nitrophenyl ring.[1][2] The high carbon load ensures retention of the methyl-urea tail.[1][2]

  • Mobile Phase (Water/Acetonitrile): Acetonitrile (ACN) is preferred over Methanol.[1][2] ACN has a lower UV cutoff and lower viscosity, allowing for higher flow rates and sharper peaks for nitro-aromatics.[1][2]

  • Modifier (Acidic): Although the molecule is neutral, the silica support of the column is not. Residual silanols (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) can hydrogen bond with the urea nitrogens, causing tailing.[2] Acidifying the mobile phase (pH ~2.[2]5) suppresses silanol ionization (
    
    
    
    ), sharpening the peak shape.[2]

Analytical Method Parameters

Instrumentation
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).[1][2]

  • Column: End-capped C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Temperature:

    
     (Controlled temperature improves retention time reproducibility).
    
Reagents
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Diluent: 50:50 Water:Acetonitrile (v/v).[1][2]

Gradient Program
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10

    
    L
    
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0 9010Initial equilibration
2.0 9010Isocratic hold (solvent front elution)
12.0 1090Linear gradient elution
15.0 1090Wash (elute highly lipophilic impurities)
15.1 9010Return to initial conditions
20.0 9010Re-equilibration (Critical for reproducibility)

Experimental Protocols

Protocol 1: Standard Preparation (Self-Validating Step)

Goal: Ensure complete solubility and prevent "crash out" inside the column.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of N-methyl-N'-(3-nitrophenyl)urea reference standard.[1][2]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% DMSO or Methanol first. (Do not use water initially).[1][2]

    • Sonicate for 5 minutes until strictly clear.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL flask.

    • Dilute to volume with the Mobile Phase Initial Ratio (90:10 Water:ACN).[1][2]

    • Check: Observe for any cloudiness.[1][2] If precipitate forms, increase the organic ratio of the diluent to 50:50.[1][2]

Protocol 2: Wavelength Selection (DAD Scan)
  • Inject the Working Standard using the gradient above.[1][2]

  • Enable "Full Scan" mode on the DAD (200 nm – 400 nm).[1][2]

  • Extract the spectrum at the apex of the main peak.[1][2]

  • Selection Rule: Choose a wavelength that is a local maximum (likely ~254 nm or ~270 nm) but avoid the solvent cutoff (<210 nm).[1][2]

    • Note: The nitro group often shows a secondary band around 300-330 nm which is less sensitive but highly specific (fewer interferences).[1][2]

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow of the method development, including decision points for troubleshooting peak issues.

MethodDevelopment Start START: Define Molecule (LogP ~1.5, Neutral) ColSelect Select Column (C18 End-capped) Start->ColSelect Solvent Select Mobile Phase (H2O / ACN + 0.1% Formic Acid) ColSelect->Solvent Scouting Run Scouting Gradient (10% -> 90% B) Solvent->Scouting Decision Check Peak Shape & Retention Scouting->Decision Tailing Issue: Peak Tailing? Decision->Tailing Poor Shape EarlyElution Issue: Elutes too fast? Decision->EarlyElution k' < 2.0 Finalize Finalize Method Parameters Decision->Finalize Good Separation FixTailing Action: Increase Buffer Strength or Switch to Phosphate pH 2.5 Tailing->FixTailing FixTailing->Scouting FixRetention Action: Start at 5% B or Use C8 Column EarlyElution->FixRetention FixRetention->Scouting Validation Proceed to Validation (ICH Q2(R2)) Finalize->Validation

Figure 1: Decision tree for optimizing the HPLC method for phenylurea derivatives.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," follow the guidelines set by the International Council for Harmonisation (ICH) Q2(R2) [1].

A. Specificity
  • Test: Inject the solvent blank (diluent) and the placebo (if applicable).

  • Acceptance: No interference peaks at the retention time of N-methyl-N'-(3-nitrophenyl)urea.[1][2]

  • Stress Testing: Degrade the sample (Acid/Base/Oxidation) to ensure the method separates the parent peak from degradation products (e.g., 3-nitroaniline).

B. Linearity[1][2][3][4]
  • Range: 50% to 150% of the target concentration.

  • Levels: Minimum of 5 concentration levels (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[2][3]
C. Precision (Repeatability)
  • Test: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: RSD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     for peak area and retention time.[2]
    
D. Accuracy (Recovery)
  • Test: Spike the analyte into the matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.[1][2]

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between urea nitrogen and silica silanols.[1][2]Ensure the column is "end-capped."[1][2] Add 10-20 mM Ammonium Acetate or increase acid concentration.[1][2]
Split Peaks Sample solvent is too strong (e.g., 100% DMSO injection).[1][2]Dilute the sample with water/mobile phase to match the initial gradient conditions.[1][2]
Retention Drift Column temperature fluctuation or insufficient equilibration.[1][2]Use a column oven (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[2] Ensure 5-10 column volumes of equilibration time between runs.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][4][5] Available at: [Link]

  • PubChem. Compound Summary for CID 129881673 (Related Structure). National Library of Medicine.[1][2] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][2][5] Wiley-Interscience.[1][2] (Classic text on RP-HPLC mechanisms).

  • Chromatography Online. Determination of Phenylurea Herbicides. (For context on phenylurea separation). Available at: [Link]

Sources

large scale preparation of N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Preparation of N-methyl-N'-(3-nitrophenyl)urea

For Professionals in Research, Development, and Manufacturing

Abstract

This document provides a comprehensive, field-tested guide for the large-scale synthesis of N-methyl-N'-(3-nitrophenyl)urea, a key intermediate in various chemical manufacturing processes. The protocol detailed herein is optimized for scalability, safety, and high yield, utilizing the robust and efficient reaction between 3-nitrophenyl isocyanate and methylamine. This guide emphasizes the rationale behind critical process parameters, offers in-depth safety protocols, and outlines rigorous analytical methods for quality control, ensuring a self-validating and reproducible manufacturing system.

Introduction and Scientific Principle

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The most direct and widely adopted method for preparing these compounds involves the nucleophilic addition of an amine to an isocyanate.[1][2][3] This pathway is characterized by high efficiency, mild reaction conditions, and excellent atom economy.

This application note focuses on the synthesis of N-methyl-N'-(3-nitrophenyl)urea, which proceeds via the reaction of 3-nitrophenyl isocyanate with methylamine. The reaction is highly exothermic and relies on the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic carbonyl carbon of the isocyanate group.[2][4] Subsequent proton transfer yields the stable urea linkage. Careful control of temperature and addition rates is paramount to ensure high purity and prevent potential side reactions, particularly on an industrial scale.

Safety and Hazard Management

A thorough understanding and mitigation of risks are critical for the safe execution of this protocol on a large scale.

  • 3-Nitrophenyl Isocyanate: This reactant is a potent lachrymator and respiratory irritant. It is harmful if swallowed or inhaled and causes severe skin and eye irritation.[5][6][7] Allergic or asthma-like symptoms may occur upon inhalation.[6]

  • Methylamine (40% in H₂O): This solution is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage. The vapor is irritating to the respiratory tract.

Mandatory Personal Protective Equipment (PPE): Personnel must be equipped with the following:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical splash goggles and a full-face shield.

  • A chemical-resistant apron or full-body suit.

  • Respiratory protection is essential. The entire procedure must be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.[8][9]

Emergency Preparedness:

  • Ensure immediate access to safety showers and eyewash stations.

  • Have appropriate spill kits (absorbent materials for solvents and amine solutions) readily available.

  • Personnel should be trained in emergency shutdown procedures for the reactor system.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeCAS No.Quantity (1-mol scale)
3-Nitrophenyl isocyanate≥98%3320-87-4164.12 g (1.0 mol)
Methylamine solution40% in H₂O74-89-585.4 g (1.1 mol, 1.1 eq)
Deionized WaterN/A7732-18-51.5 L
Acetone (for washing)ACS Grade67-64-1500 mL

Equipment:

  • 5 L jacketed glass reactor with a bottom outlet valve.

  • High-torque overhead mechanical stirrer with a PTFE paddle.

  • Temperature probe and controller connected to a circulating chiller/heater.

  • 500 mL pressure-equalizing dropping funnel.

  • Large Buchner funnel and vacuum flask (or filter-dryer).

  • Vacuum oven.

Reaction Mechanism Visualization

The synthesis proceeds through a classic nucleophilic addition mechanism.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product r1 3-Nitrophenyl Isocyanate ts Zwitterionic Intermediate r1->ts Nucleophilic Attack (from Methylamine N) r2 Methylamine r2->ts p1 N-methyl-N'-(3-nitrophenyl)urea ts->p1 Proton Transfer

Caption: Reaction mechanism for urea formation.

Step-by-Step Procedure
  • Reactor Setup: Assemble and dry the 5 L jacketed reactor system. Ensure all joints are properly sealed. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).

  • Charge Methylamine: Charge the reactor with 1.0 L of deionized water. Carefully add the methylamine solution (85.4 g, 1.1 mol) to the water.

  • Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature of the methylamine solution to 0-5 °C. Strict temperature control is crucial to manage the reaction's exotherm.[1]

  • Prepare Isocyanate Solution: In the fume hood, carefully dissolve the 3-nitrophenyl isocyanate (164.12 g, 1.0 mol) in 500 mL of deionized water in a separate beaker. Gentle warming may be required for full dissolution. Transfer this solution to the dropping funnel.

  • Controlled Addition: Once the reactor temperature is stable at 0-5 °C, begin the slow, dropwise addition of the 3-nitrophenyl isocyanate solution to the vigorously stirred methylamine solution. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below 10 °C. The total addition time should be approximately 60-90 minutes.

  • Precipitation: As the isocyanate is added, a pale yellow solid, the desired product, will begin to precipitate from the reaction mixture.[1]

  • Reaction Completion: After the addition is complete, continue to stir the resulting slurry at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.

  • Product Isolation: Collect the solid product by vacuum filtration using a large Buchner funnel. Press the filter cake firmly to remove as much mother liquor as possible.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 250 mL) to remove any unreacted methylamine and salts, followed by cold acetone (1 x 250 mL) to remove residual water and organic impurities.[10]

  • Drying: Transfer the washed product to a tared glass tray and dry in a vacuum oven at 70-80 °C until a constant weight is achieved (typically 8-12 hours).

  • Final Product: The final product is a stable, pale yellow crystalline solid. Weigh the product and calculate the yield. A typical yield for this process is in the range of 90-97%.

Synthesis Workflow Diagram

G start Start charge_amine Charge Reactor: Methylamine + H₂O start->charge_amine cool Cool to 0-5 °C charge_amine->cool add_iso Slow Addition of Isocyanate Solution (T < 10 °C) cool->add_iso prep_iso Prepare Solution: 3-Nitrophenyl Isocyanate prep_iso->add_iso react Stir at 0-5 °C for 60 min add_iso->react filter Vacuum Filtration react->filter wash Wash Cake: 1. Cold H₂O 2. Cold Acetone filter->wash dry Vacuum Dry (70-80 °C) wash->dry qc QC Analysis: (HPLC, NMR, MP) dry->qc finish Final Product qc->finish

Caption: Scalable synthesis workflow for N-methyl-N'-(3-nitrophenyl)urea.

Quality Control and Characterization

Rigorous analytical testing validates the identity, purity, and quality of the final product.

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual Inspection
Purity ≥ 99.0%Reverse-Phase HPLC
Melting Point 168-171 °CCapillary Melting Point Apparatus
Identity Conforms to reference spectra¹H NMR, IR Spectroscopy
Moisture Content ≤ 0.5%Karl Fischer Titration
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, Ar-NH), 8.30 (t, J = 2.0 Hz, 1H, Ar-H), 7.75 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H, Ar-H), 7.65 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.40 (t, J = 8.1 Hz, 1H, Ar-H), 6.35 (q, J = 4.5 Hz, 1H, Me-NH), 2.65 (d, J = 4.5 Hz, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3320 (N-H stretch), 1645 (C=O stretch, urea), 1530 (N-O asymmetric stretch), 1350 (N-O symmetric stretch).

HPLC Purity Method

A standard reverse-phase HPLC method can be employed for purity analysis.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

References

  • Patil, S., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • Karche, A. D., et al. (2022). An "On-Water" Reaction of (Thio)isocyanates with Amines: A Facile, Sustainable, and Chemoselective Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. Available at: [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Diagram]. Available at: [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Available at: [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Available at: [Link]

  • Wikipedia. (n.d.). Ureas. Available at: [Link]

  • SIELC Technologies. (2018). Separation of (4-Methyl-2-nitrophenyl)urea on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). What is the reactivity order of primary and secondary amines with isocyanates? Available at: [Link]

Sources

Application Note: N-methyl-N'-(3-nitrophenyl)urea in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract

This guide details the deployment of N-methyl-N'-(3-nitrophenyl)urea (MNPU) as a chemical probe and scaffold in Fragment-Based Drug Discovery (FBDD).[1] While simple in structure, MNPU represents a "privileged scaffold"—the aryl urea—which serves as the structural anchor for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib).[1] This note provides validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and Saturation Transfer Difference (STD) NMR, alongside strategies for chemically evolving this fragment into a high-affinity lead.

Part 1: Chemical Profile & Strategic Suitability[1]

MNPU is an ideal FBDD starting point because it strictly adheres to the "Rule of Three" (Ro3), ensuring that subsequent chemical elaboration (fragment growing) does not violate drug-like properties (Rule of Five) too early in the process.[1]

physicochemical Properties Table[1][2][3][4]
PropertyValueFBDD Suitability
Molecular Weight 195.18 DaExcellent (< 300 Da allows for significant mass addition)
cLogP ~1.8Ideal (1 < cLogP < 3 ensures solubility & permeability)
H-Bond Donors 2 (Urea NHs)High (Critical for directional binding)
H-Bond Acceptors 3 (Urea O, Nitro O)High (Versatile interaction points)
Rotatable Bonds 2Low (Reduces entropic penalty upon binding)
Solubility (DMSO) > 50 mMHigh (Required for library storage)
Structural Logic: The Urea Anchor

The urea moiety acts as a directional hydrogen bond donor/acceptor motif. In kinase targets, the two urea hydrogens typically form a bidentate hydrogen bond with a conserved Glutamate (Glu) residue in the

Part 2: Experimental Workflows & Protocols

Solubility & Library Preparation

Aryl ureas can suffer from aggregation-dependent false positives.[1] Proper stock preparation is critical.[1][2]

Protocol: DMSO Stock Preparation

  • Weighing: Weigh 1.95 mg of MNPU solid into a hydrophobicity-treated glass vial (avoid standard plastic which may leach plasticizers).

  • Dissolution: Add 100

    
    L of anhydrous DMSO (100%) to achieve a 100 mM  master stock.
    
  • Sonication: Sonicate at 25°C for 5 minutes. Visual inspection must confirm no particulate matter.[1]

  • Quality Control: Dilute a 2

    
    L aliquot into 98 
    
    
    L PBS (pH 7.4). Measure absorbance at 600 nm. An OD > 0.05 indicates aggregation/precipitation.[1] Discard if failed.
Primary Screen: Surface Plasmon Resonance (SPR)

SPR is the gold standard for detecting weak fragment affinities (


1

Critical Mechanism: We utilize a "Clean Screen" approach to eliminate sticky compounds before affinity determination.[1]

Step-by-Step Protocol:

  • Sensor Chip: Use a CM5 (carboxymethylated dextran) chip.[1] Immobilize the target protein (e.g., p38 MAP Kinase) to ~3000 RU using standard amine coupling.[1]

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding.[1]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 5% DMSO ).

    • Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

  • Clean Screen (Aggregation Check):

    • Inject MNPU at 50

      
      M.[1]
      
    • Observe the sensorgram shape.[3] "Square" waves indicate clean binding.[1]

    • Fail Criteria: Slow dissociation (sticky) or super-stoichiometric binding (response > theoretical

      
      ).[1]
      
  • Affinity Screen:

    • Inject a concentration series: 0, 15, 31, 62, 125, 250, 500

      
      M.[1]
      
    • Contact time: 30s; Dissociation time: 15s.[1]

    • Fit data to a Steady State Affinity model (1:1 binding) to determine

      
      .[1]
      
Orthogonal Validation: STD-NMR

Saturation Transfer Difference (STD) NMR confirms that the binding observed in SPR is driven by specific ligand-protein contacts.[1]

Protocol:

  • Sample Prep:

    • Protein: 10

      
      M (deuterated buffer).[1]
      
    • Ligand (MNPU): 500

      
      M (50-fold excess).[1]
      
  • Pulse Sequence:

    • On-Resonance: Irradiate protein methyls (e.g., -0.5 ppm).[1]

    • Off-Resonance: Irradiate far from spectral window (e.g., 30 ppm).[1]

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Only protons in MNPU that are in close spatial proximity (< 5 Å) to the protein will show signals in the difference spectrum.

    • Interpretation: If the phenyl ring protons show strong STD signals but the methyl protons do not, the phenyl ring is the primary anchor.

Part 3: Fragment Evolution Strategy

Once MNPU is validated as a hit, it must be chemically evolved.[1] The structure offers distinct "Growth Vectors."

  • Vector A (Nitro Group): The 3-nitro group is an electron-withdrawing metabolic liability.[1]

    • Chemistry: Reduce -NO

      
       to -NH
      
      
      (via H
      
      
      /Pd-C or Fe/HCl).[1]
    • Elaboration: Acylate the new amine to form an amide. This extends the molecule into the "solvent-exposed region" to pick up solubility-enhancing groups (e.g., morpholine).[1]

  • Vector B (N-Methyl): The methyl group on the urea is a steric probe.[1]

    • Chemistry: Replace methyl with ethyl or cyclopropyl to test the size of the hydrophobic back-pocket.

Part 4: Visualization of Workflows

Diagram 1: The FBDD Screening Workflow

This diagram illustrates the logical flow from library selection to hit validation.

FBDD_WorkflowLibraryFragment Library(MNPU)QCSolubility QC(Nephelometry/OD600)Library->QC DMSO StockSPRPrimary Screen(SPR Clean Screen)QC->SPR PassSPR->Library AggregatorNMRValidation(STD-NMR)SPR->NMR Kd < 5mMSquare WaveNMR->SPR False PositiveXRayStructural Biology(X-ray Soaking)NMR->XRay Epitope MapLeadLead Optimization(Fragment Growing)XRay->Lead Define Vectors

Caption: Logical workflow for validating MNPU. Aggregators are filtered early via QC and SPR "Clean Screen" protocols.

Diagram 2: Binding Mode & Interaction Network

This diagram visualizes the theoretical binding mode of the Urea scaffold within a Kinase active site (Type II binding).

Binding_ModeUrea_NHUrea -NH(Donor)Glu_SideChainGlu (αC-Helix)CarboxylateUrea_NH->Glu_SideChain H-Bond (Strong)Urea_COUrea -C=O(Acceptor)Asp_BackboneAsp (DFG-motif)Backbone NHUrea_CO->Asp_Backbone H-BondPh_Ring3-NO2-Phenyl(Hydrophobic)Hydro_PocketHydrophobicSelectivity PocketPh_Ring->Hydro_Pocket π-Stacking / VdW

Caption: Interaction map of MNPU. The Urea core anchors to the Glu-Asp motif, while the phenyl ring occupies the hydrophobic pocket.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. [Link]

  • Giannetti, A. M. (2011).[1] "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. [Link]

  • Mayer, M., & Meyer, B. (1999).[1] "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. [Link][1]

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery. [Link][1]

  • Lepre, C. A. (2011).[1] "Practical aspects of NMR-based fragment screening." Methods in Enzymology. [Link][1]

Troubleshooting & Optimization

optimizing reaction conditions for N-methyl-N'-(3-nitrophenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N'-(3-nitrophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

I. Reaction Overview & Mechanism

The synthesis of N-methyl-N'-(3-nitrophenyl)urea is a cornerstone reaction, typically achieved through the nucleophilic addition of methylamine to 3-nitrophenyl isocyanate. The isocyanate, a highly electrophilic species, readily reacts with the primary amine to form the stable urea linkage.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimization.

The reaction proceeds as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 3-Nitrophenyl Isocyanate (O=C=N-Ar-NO2) P N-methyl-N'-(3-nitrophenyl)urea (CH3-NH-C(O)-NH-Ar-NO2) R1->P Nucleophilic Attack R2 Methylamine (CH3-NH2) R2->P caption Fig. 1: Reaction Mechanism

Caption: High-level overview of the synthesis reaction.

The lone pair of the nitrogen atom in methylamine attacks the electrophilic carbon of the isocyanate group. This is a rapid and generally high-yielding reaction when performed under appropriate conditions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and solutions?

Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

1. Reagent Quality & Stoichiometry:

  • Causality: 3-Nitrophenyl isocyanate is highly sensitive to moisture.[4][5] Water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 3-nitroaniline and carbon dioxide. This 3-nitroaniline can then react with another molecule of isocyanate to form a symmetrical diarylurea impurity (N,N'-bis(3-nitrophenyl)urea), consuming your starting material.[6]

  • Solution:

    • Ensure the 3-nitrophenyl isocyanate is fresh or has been stored properly under an inert atmosphere (Nitrogen or Argon) and refrigerated.[4][5]

    • Use anhydrous solvents. If not using a freshly opened bottle of a sure-dry solvent, consider drying it over molecular sieves.

    • Verify the concentration of your methylamine solution, as it can degrade over time.[7] A slight excess (1.1 to 1.2 equivalents) of methylamine can be used to ensure the complete consumption of the more valuable isocyanate.

2. Reaction Temperature:

  • Causality: While the reaction is often exothermic, running it at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

  • Solution:

    • Initiate the reaction at a low temperature (e.g., 0 °C) by adding the isocyanate solution dropwise to the stirred methylamine solution in an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-3 hours).[8]

3. Incomplete Reaction:

  • Causality: The reaction may not have proceeded to completion within the allotted time.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9][10] A good mobile phase to try is a mixture of ethyl acetate and hexanes. The isocyanate starting material should have a high Rf, while the urea product will be much more polar and have a lower Rf. The reaction is complete when the isocyanate spot is no longer visible.

    • If the reaction has stalled, gentle warming (e.g., to 40 °C) can sometimes drive it to completion, but this should be done cautiously while monitoring for impurity formation.

Troubleshooting_Yield Start Low or No Yield? CheckReagents Are reagents pure & anhydrous? Is stoichiometry correct? Start->CheckReagents CheckTemp Was reaction started at 0°C and warmed to RT? CheckReagents->CheckTemp Yes FixReagents Solution: Use fresh/dry reagents. Verify stoichiometry. Run under N2. CheckReagents->FixReagents No CheckTLC Does TLC show unreacted 3-nitrophenyl isocyanate? CheckTemp->CheckTLC Yes FixTemp Solution: Control temperature during addition. CheckTemp->FixTemp No FixTime Solution: Increase reaction time. Consider gentle warming. CheckTLC->FixTime Yes SideRxn Suspect side reactions. Proceed to Purity Troubleshooting. CheckTLC->SideRxn No

Caption: Decision tree for troubleshooting low product yield.

Category 2: Product Purity Issues

Question: My final product is impure. What are the common contaminants and how can I remove them?

Answer: Purity is paramount. The most common impurity is the symmetrically substituted N,N'-bis(3-nitrophenyl)urea, formed from the reaction of water with the isocyanate starting material.

ImpurityFormation MechanismIdentification (TLC)Removal Strategy
N,N'-bis(3-nitrophenyl)urea Reaction of 3-nitroaniline (from isocyanate + H₂O) with another molecule of 3-nitrophenyl isocyanate.Less polar than the desired product but more polar than the starting isocyanate. May appear as a close-running spot to the product.This impurity is significantly less soluble in many organic solvents than the desired N-methylated product. Recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture will often leave this impurity behind.
Unreacted 3-nitrophenyl isocyanate Incomplete reaction.High Rf spot on TLC.Can be removed during aqueous workup (it will slowly hydrolyze) or by flash column chromatography.
Unreacted Methylamine Used in excess.Highly polar, may streak from the baseline on TLC.As a volatile base, it is typically removed during solvent evaporation under reduced pressure or by an acidic wash during workup (e.g., dilute HCl).

Purification Protocol:

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Trituration/Washing: Add a non-polar solvent like hexanes or diethyl ether to the crude solid. Stir vigorously (triturate). This will wash away unreacted isocyanate and other non-polar impurities. Filter the solid product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. The desired product should crystallize out, leaving more soluble impurities in the mother liquor. Filter and dry the purified crystals.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

  • A1: 3-Nitrophenyl isocyanate is a lachrymator and is toxic.[4] It is also moisture-sensitive.[4][5] Methylamine is a flammable and corrosive gas, usually supplied as a solution in water or an alcohol.[11][12] Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][13]

Q2: Can I use a different amine instead of methylamine?

  • A2: Yes, this reaction is broadly applicable to many primary and secondary amines.[2] However, the reactivity can be influenced by the amine's basicity and steric hindrance. Less nucleophilic amines (like anilines) or sterically hindered amines may require longer reaction times or gentle heating.

Q3: My product is an oil and won't crystallize. What should I do?

  • A3: Oiling out during crystallization is usually due to impurities. First, ensure all solvent from the reaction is removed. Try re-dissolving the oil in a small amount of a good solvent (like dichloromethane) and precipitating it by adding a large volume of a poor solvent (like hexanes). If this fails, purification by flash column chromatography on silica gel is the most reliable method.

Q4: What is the best solvent for this reaction?

  • A4: A variety of aprotic solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3] The key is that the solvent must be anhydrous to prevent the hydrolysis of the isocyanate.

IV. Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent quality.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Prepare Anhydrous Solvent & Glassware Reagents 2. Weigh Reagents (Methylamine solution & 3-Nitrophenyl Isocyanate) Prep->Reagents Setup 3. Combine Methylamine & Solvent in Flask under N2 Reagents->Setup Cool 4. Cool to 0 °C (Ice Bath) Setup->Cool Add 5. Add Isocyanate Solution Dropwise Cool->Add Warm 6. Warm to RT & Stir (1-3 hours) Add->Warm Monitor 7. Monitor by TLC Warm->Monitor Evap 8. Concentrate under Reduced Pressure Monitor->Evap Wash 9. Wash/Triturate with Non-polar Solvent Evap->Wash Filter 10. Filter Crude Product Wash->Filter Recrystal 11. Recrystallize from Hot Ethanol/Water Filter->Recrystal Dry 12. Dry Product (Vacuum Oven) Recrystal->Dry Analyze 13. Characterize (MP, NMR, IR, MS) Dry->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • 3-Nitrophenyl isocyanate (1.0 eq)

  • Methylamine (40% solution in water, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

  • Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the methylamine solution in anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve the 3-nitrophenyl isocyanate in a minimal amount of anhydrous THF.

  • Add the isocyanate solution to the stirred methylamine solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2 hours, monitoring the reaction's progress by TLC until the isocyanate is consumed.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting crude solid, add hexanes and stir vigorously for 10 minutes.

  • Filter the solid using a Büchner funnel and wash with a small amount of cold hexanes.

  • Recrystallize the solid from a minimal amount of hot ethanol. If the product is very soluble, a few drops of water can be added to the hot solution to induce crystallization upon cooling.

  • Collect the pure crystals by filtration and dry them under vacuum.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

V. References

  • PrepChem.com . Synthesis of N-methyl-N',N'-diphenylurea. Available at: [Link]

  • Google Patents . CN86101095A - The preparation method of substituted phenyl urea. Available at:

  • FULIR . Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Available at: [Link]

  • Organic Syntheses . nitrosomethylurea. Available at: [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001) . A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. Available at: [Link]

  • Costantino, G., & Macchiarulo, A. (2014) . Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 19(9), 14493-14534. Available at: [Link]

  • Google Patents . IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE. Available at:

  • ResearchGate . Urea formation by reaction between a isocyanate group and water. Available at: [Link]

  • ResearchGate . Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Available at: [Link]

  • SlideShare . OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Available at: [Link]

  • NJ.gov . Common Name: METHYL ISOCYANATE HAZARD SUMMARY. Available at: [Link]

  • Quora . What does methylamine on reaction with nitrous acid produce?. Available at: [Link]

  • Organic-Chemistry.org . Urea Formation - Common Conditions. Available at: [Link]

  • PMC - NIH . Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]

  • Wikipedia . Phosgene. Available at: [Link]

  • Transports Canada . Isocyanates – A family of chemicals. Available at: [Link]

  • ResearchGate . OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION. Available at: [Link]

  • Organic Chemistry Portal . Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Thermo Fisher Scientific . SAFETY DATA SHEET - 3-Nitrophenyl isocyanate. Available at: [Link]

  • ResearchGate . Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Available at: [Link]

  • ResearchGate . Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]

  • UreaKnowHow . Thermodynamics of the Urea Process. Available at: [Link]

  • ResearchGate . Hazards and their reduction in urea production for synthesis reactor by Mitsui - Toatsu technology. Available at: [Link]

  • Carl ROTH . Safety Data Sheet: Methylamine. Available at: [Link]

  • PubChem - NIH . Methylamine. Available at: [Link]

  • ResearchGate . What is total reaction mechanism of synthesis of Nitrosomethyl Urea from Acetyl Methyl urea?. Available at: [Link]

  • Organic Syntheses . Urea, phenyl-. Available at: [Link]

  • PMC - PubMed Central . Direct synthesis of urea from carbon dioxide and ammonia. Available at: [Link]

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side reactions in the synthesis of N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-methyl-N'-(3-nitrophenyl)urea

Welcome to the Reaction Optimization & Troubleshooting Hub. Subject: Mechanistic Analysis of Impurity Profiles in N-Aryl-N'-Alkyl Urea Synthesis. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction: The Chemical Challenge

Synthesizing N-methyl-N'-(3-nitrophenyl)urea involves coupling an electron-deficient aromatic amine (3-nitroaniline) with an aliphatic electrophile, or conversely, an electron-deficient isocyanate with a nucleophilic aliphatic amine.[1][2][3] The presence of the nitro group (-NO₂) at the meta position significantly reduces the nucleophilicity of the aniline nitrogen (pKa ~2.47), creating a kinetic bottleneck that allows competing side reactions—primarily hydrolysis and oligomerization—to dominate if conditions are not strictly controlled.

This guide treats your synthesis as a system of competing rates. We will analyze the impurity profile to diagnose the root cause of failure.

Module 1: Reaction Pathway & Impurity Mapping

To troubleshoot, you must first visualize the "Battlefield of Nucleophiles."[2] The diagram below maps the target reaction against the three most common parasitic pathways: Symmetric Urea Formation , Hydrolysis , and Biuret Formation .[1]

ReactionLandscape Start_A Route A: 3-Nitroaniline (Weak Nucleophile) Target TARGET PRODUCT: N-methyl-N'-(3-nitrophenyl)urea Start_A->Target Slow Attack (Kinetic Bottleneck) Start_B Route B: 3-Nitrophenyl Isocyanate (Electrophile) Start_B->Target Fast Attack SymUrea_A IMPURITY A: Bis(3-nitrophenyl)urea (Insoluble Solid) Start_B->SymUrea_A + H2O (Hydrolysis) MIC Methyl Isocyanate (or activated equivalent) MIC->Target SymUrea_B IMPURITY B: N,N'-Dimethylurea (Water Soluble) MIC->SymUrea_B + H2O (Hydrolysis) MeNH2 Methylamine MeNH2->Target Biuret IMPURITY C: Biuret Derivative (Oily/Sticky) Target->Biuret + Excess Isocyanate (High Temp) Water Trace H2O (Contaminant) Water->Start_B Decarboxylation Water->MIC Decarboxylation

Figure 1: Mechanistic map showing the competition between product formation (Green) and parasitic side reactions (Red).[1][2][3] Note that Route A suffers from slow kinetics due to the electron-withdrawing nitro group.[2]

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #001: "I have a large amount of insoluble white precipitate that isn't my product."

Diagnosis: Formation of Symmetric Aryl Urea (Bis(3-nitrophenyl)urea) .[1][2][3] Context: This is the most common failure mode when using Route B (3-Nitrophenyl isocyanate + Methylamine) or Route C (3-Nitroaniline + CDI/Triphosgene).[2][3]

  • The Mechanism: Isocyanates are highly sensitive to moisture.[2][3] If water is present, 3-nitrophenyl isocyanate hydrolyzes to form unstable carbamic acid, which decarboxylates to regenerate 3-nitroaniline.[1][2][3] This "regenerated" aniline then reacts with the remaining isocyanate to form the symmetric urea.[3]

  • Why it precipitates: Symmetric diaryl ureas have extremely high lattice energy due to strong intermolecular

    
    -stacking and hydrogen bonding, making them insoluble in most organic solvents (DCM, THF, EtOAc).[1][2][3]
    

Corrective Protocol:

  • Solvent Audit: Ensure solvents (THF, DCM) are anhydrous (water <50 ppm).[1][2][3]

  • Reverse Addition: Do not add the amine to the isocyanate. Add the isocyanate solution slowly to the amine solution. This ensures the highly reactive isocyanate always encounters a high concentration of the desired nucleophile (methylamine) rather than water or its own hydrolysis product.

  • Stoichiometry: Use a slight excess of Methylamine (1.1 – 1.2 eq).[2][3]

Ticket #002: "The reaction is extremely slow, and I see unreacted 3-nitroaniline."

Diagnosis: Nucleophilic Deactivation (Route A). Context: You are reacting 3-nitroaniline directly with Methyl Isocyanate (or a surrogate like N-methylcarbamoyl chloride).

  • The Mechanism: The nitro group at the meta position is strongly electron-withdrawing (Inductive effect

    
    , Resonance effect 
    
    
    
    ).[2][3] This pulls electron density away from the amine nitrogen, lowering its HOMO energy and making it a poor nucleophile.[2][3] It struggles to attack the carbonyl carbon of the isocyanate.
  • The Risk: Long reaction times increase the window for moisture ingress, leading to hydrolysis of the expensive isocyanate reagent.

Corrective Protocol:

  • Catalysis: Add a non-nucleophilic base catalyst. DMAP (4-Dimethylaminopyridine) (5-10 mol%) is highly effective.[1][2][3] It forms a reactive acyl-pyridinium intermediate with the isocyanate, which is more susceptible to attack by the weak aniline nucleophile.[2][3]

  • Temperature: Increase temperature to reflux (e.g., in Toluene or Dioxane), but only if the system is strictly anhydrous.[1][2][3]

  • Switch Routes: If Route A fails, switch to Route C (Activated Carbamate) : React 3-nitroaniline with Phenyl Chloroformate to form the carbamate, then displace the phenol with Methylamine.[2][3] This avoids the sensitive isocyanate intermediate.[2]

Ticket #003: "My product is an oil or sticky gum, but it should be a solid."

Diagnosis: Biuret / Oligomer Formation . Context: Occurs when heating the reaction for too long or using a large excess of isocyanate.[3]

  • The Mechanism: Once the urea is formed, the N-H protons on the urea linkage are still acidic. If excess isocyanate is present and the temperature is high (>60°C), the urea nitrogen attacks another isocyanate molecule, forming a Biuret .[1][2]

  • Detection: Check LC-MS for [M + 57] peaks (addition of another methyl carbamoyl unit).

Corrective Protocol:

  • Quench Protocol: Do not let the reaction stir overnight at reflux. Monitor by TLC/HPLC. Once the starting amine is consumed, quench immediately with a small amount of MeOH or water.[2]

  • Purification: Biurets are often less polar than the parent urea.[2][3] They can be removed via column chromatography (Silica, DCM:MeOH gradient).[1][2][3]

Module 3: Impurity Profiling Table

Use this table to interpret your analytical data (LC-MS / NMR).

Impurity TypeChemical StructureOriginNMR Signature (Diagnostic)Solubility Profile
Symmetric Aryl Urea Bis(3-nitrophenyl)ureaHydrolysis of Aryl IsocyanateAromatic region only; No Methyl singlet.[2][3] Downfield NH singlet (>9.0 ppm).[1][2][3]Highly Insoluble (precipitates from reaction).[1][2][3]
Symmetric Alkyl Urea N,N'-DimethylureaHydrolysis of Methyl IsocyanateTwo equivalent Methyl singlets (~2.6 ppm).[1][2][3]Water Soluble (removed in aqueous workup).[1][2][3]
Biuret N,N-bis(carbamoyl)...Over-reaction (Heat/Excess R-NCO)Multiple Methyl peaks (rotamers).[1][2][3] Complex aromatic region.[2][3]Soluble in organics; often oily.[2][3]
Unreacted Amine 3-NitroanilineIncomplete ReactionBroad NH2 peak (~5-6 ppm).[2][3] Distinct aromatic shift vs product.Soluble in dilute acid (HCl wash removes it).[1][2][3]

Module 4: Recommended Synthetic Workflow (Route C - The Robust Method)

To avoid the handling of toxic methyl isocyanate and the moisture sensitivity of aryl isocyanates, the Activated Carbamate Method is recommended for high-purity synthesis.

Step-by-Step Protocol:

  • Activation:

    • Dissolve 3-Nitroaniline (1.0 eq) and Pyridine (1.2 eq) in anhydrous THF at 0°C.

    • Add Phenyl Chloroformate (1.05 eq) dropwise.[1][2][3]

    • Result: Formation of Phenyl (3-nitrophenyl)carbamate.[2][3] A white precipitate (Pyridine[1][2][3]·HCl) will form.[2][3]

  • Displacement:

    • Filter off the Pyridine·HCl salts (or proceed one-pot if using a biphasic workup later).

    • Add Methylamine (2.0 eq, 2M in THF) to the filtrate at Room Temperature.[1][2][3]

    • Stir for 2-4 hours. The Methylamine is a strong nucleophile and will displace the phenol leaving group.

  • Workup (Self-Purifying):

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash 1: 1M HCl (Removes unreacted 3-nitroaniline and pyridine).[2][3]

    • Wash 2: 1M NaOH (Crucial: Removes the Phenol byproduct generated in step 2).[2][3]

    • Wash 3: Brine.[2][3]

    • Dry (Na2SO4) and concentrate.[2][3] The product usually crystallizes upon concentration.[2][3]

Workflow Step1 Step 1: Activation (3-NA + PhOCOCl) Step2 Intermediate: Phenyl Carbamate Step1->Step2 Step3 Step 2: Displacement (+ MeNH2) Step2->Step3 Step4 Wash: 1M NaOH (Removes Phenol) Step3->Step4 Final Pure Product (Crystalline) Step4->Final

Figure 2: The "Activated Carbamate" workflow avoids isocyanate handling and utilizes acid/base workups to remove side products.[1][2][3]

References

  • Mechanism of Urea Formation

    • G. Oertel, "Polyurethane Handbook," 2nd Edition, Hanser Publishers, 1994.[1][2][3] (Definitive source on isocyanate chemistry and hydrolysis competition).

    • Note: This text establishes the kinetic hierarchy: Aliphatic Amine > Aromatic Amine > Water > Urea (Biuret formation).[1]

  • Synthesis of Unsymmetrical Ureas (Activated Carbamate Route)

    • Thavonekham, B. "Synthesis of substituted ureas from carbamates."[2][3] Synthesis, 1997(10), 1189-1194.[1][2][3]

    • [1][2][3]

  • Isocyanate Hydrolysis & Side Reactions

    • Spyropoulos, C., & Kokotos, C. G.[1][2][3][4] "One-pot synthesis of ureas from Boc-protected amines."[2][3][4][5] The Journal of Organic Chemistry, 2014, 79(10), 4477-4483.[1][2][3] (Discusses the competition between urea formation and side products).

    • [1][2][3]

  • Properties of 3-Nitroaniline

    • National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 7423, 3-Nitroaniline."

    • [1][2][3]

Sources

Executive Summary: The "Brick Dust" vs. "Molasses" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Substituted Ureas

Welcome to the Advanced Purification Help Desk. Subject: Troubleshooting Solubility, Chromatography, and Chemical Scavenging for Substituted Ureas. Ticket ID: UREA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Substituted ureas present a unique dichotomy in purification. Diarylureas often behave like "brick dust"—insoluble in almost everything—while alkyl-aryl ureas can form hygroscopic oils ("molasses") that refuse to crystallize. This guide moves beyond standard textbook advice to address the specific intermolecular hydrogen-bonding networks that cause these behaviors.

Module 1: Recrystallization Troubleshooting

Target Audience: Researchers dealing with products that "oil out" or refuse to dissolve.

The Core Challenge: Ureas possess a donor-acceptor-donor (D-A-D) hydrogen bonding motif. They self-aggregate strongly, often making them less soluble in organic solvents than their molecular weight suggests.

FAQ 1.1: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature of the phase separation (liquid-liquid) is higher than the crystallization temperature. You are essentially crashing the product out of solution too fast or at too high a concentration.

Protocol: The "Cloud Point" Titration Do not use a single solvent. Use a Solvent/Anti-Solvent Pair .

  • Dissolution: Dissolve your crude urea in the minimum amount of warm Solvent A (see table below).

  • Titration: Add warm Solvent B (Anti-Solvent) dropwise until a persistent cloudiness appears.

  • The Trick: Add one drop of Solvent A to clear the solution.

  • Cooling: Wrap the flask in cotton (insulation) to allow slow cooling to room temperature. Do not place immediately in ice.

Recommended Solvent Systems:

Urea TypeSolvent A (Good Solubilizer)Solvent B (Anti-Solvent)Notes
Diaryl Ureas DMSO or DMF (Hot)Water or Ethanol"Brick dust" types. High heat required.[1]
Alkyl-Aryl Ureas Ethanol or MethanolWaterMost common. Yields needles.[2]
Lipophilic Ureas Ethyl AcetateHexanes/HeptaneGood for removing non-polar impurities.
Very Polar Ureas Water (Hot)AcetoneRare, but effective for small hydrophilic ureas.
FAQ 1.2: My urea is insoluble in everything except DMSO. How do I get it out of DMSO?

The "Crash and Wash" Method:

  • Dissolve crude in minimum DMSO (e.g., 5 mL per gram).

  • Pour the DMSO solution slowly into a rapidly stirring beaker of ice-cold water (10x volume).

  • The urea should precipitate as a fine solid.

  • Critical Step: Filter and wash the solid copiously with water (to remove DMSO) and then diethyl ether (to remove water and speed drying).

Module 2: Chromatographic Challenges

Target Audience: Chemists seeing "streaking" or broad peaks on TLC/Flash columns.

FAQ 2.1: My compound streaks from the baseline to the solvent front. Why?

Diagnosis: Ureas are strong hydrogen bond donors. They interact silanophilically with the free hydroxyls on silica gel, causing "tailing."

Corrective Action: The "Polar Modifier" Protocol Standard EtOAc/Hexane systems often fail. Switch to DCM/Methanol .

  • Base Doping: Do not use triethylamine (TEA) unless necessary. Ureas are very weak bases (

    
    ) and don't protonate easily on silica. TEA often just adds impurities.
    
  • The Magic Mix: Use DCM : Methanol (95:5 to 90:10) .

  • Solid Loading: Ureas often have poor solubility in the mobile phase.

    • Dissolve crude in MeOH/DCM.

    • Add dry silica (1g silica per 1g crude).

    • Rotovap to dryness (free-flowing powder).

    • Load this powder on top of the column.

Visualizing the Separation Logic:

PurificationLogic Start Crude Urea Mixture SolubilityCheck Check Solubility in Hot EtOH/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble (Brick Dust) SolubilityCheck->Insoluble ImpurityCheck Impurity Profile? Soluble->ImpurityCheck Wash Trituration/Wash (Hot EtOAc or Ether) Insoluble->Wash Remove soluble impurities Recryst Recrystallization (EtOH/Water) UnreactedAmine Unreacted Amine ImpurityCheck->UnreactedAmine SymUrea Symmetrical Urea Byproduct ImpurityCheck->SymUrea Scavenger Acid Wash (HCl) OR Isocyanate Resin UnreactedAmine->Scavenger SymUrea->Recryst Solubility diff usually high Chromatography Flash Column (DCM:MeOH) SymUrea->Chromatography If soluble

Figure 1: Decision tree for selecting the appropriate purification method based on solubility and impurity profile.

Module 3: Chemical Decontamination (Scavenging)

Target Audience: Chemists with persistent starting material contamination.

FAQ 3.1: I have unreacted amine starting material. Can I just acid wash it?

Answer: YES. Contrary to popular belief, ureas are neutral to very weakly basic (Conjugate acid


). Typical amines have a 

.
  • Protocol: Wash your organic layer (EtOAc or DCM) with 1M HCl .

  • Result: The amine protonates and moves to the aqueous layer. The urea remains in the organic layer.

  • Warning: Do not use concentrated acid or heat, as this may hydrolyze the urea.

FAQ 3.2: I cannot do an aqueous workup (water-sensitive product). How do I remove the amine?

Solution: Use Solid-Supported Scavenger Resins . This is a "filtration-only" purification.

Impurity to RemoveScavenger Resin TypeMechanism
Primary/Secondary Amine PS-Isocyanate or PS-Benzaldehyde Covalent capture (forms resin-bound urea or imine).
Isocyanate PS-Trisamine (Tris(2-aminoethyl)amine)Reacts to form resin-bound urea.
Acidic Impurities PS-Carbonate Neutralization/Ion exchange.

Workflow:

  • Add 2-3 equivalents of resin to the reaction mixture.

  • Stir gently for 2-4 hours (do not use magnetic stir bars that grind the beads; use an orbital shaker).

  • Filter through a fritted funnel.

  • Evaporate solvent.

Module 4: The "Symmetrical Urea" Nightmare

Target Audience: Chemists synthesizing unsymmetrical ureas (R-NH-CO-NH-R') finding symmetrical byproducts (R-NH-CO-NH-R).

FAQ 4.1: Where did this symmetrical urea come from?

Root Cause: Moisture. If you used an isocyanate (R-NCO) and it encountered water, it hydrolyzed to the amine (R-NH2), which then reacted with the remaining isocyanate to form the symmetrical urea (R-NH-CO-NH-R).

Visualizing the Failure Mode:

SymUreaFormation Iso Isocyanate (R-N=C=O) CarbAcid Carbamic Acid [Unstable] Iso->CarbAcid + Water Water H2O (Moisture) Amine Amine (R-NH2) CarbAcid->Amine - CO2 SymUrea Symmetrical Urea (R-NH-CO-NH-R) IMPURITY Amine->SymUrea + More Isocyanate

Figure 2: Mechanism of symmetrical urea formation via isocyanate hydrolysis.

FAQ 4.2: How do I remove the symmetrical urea?

This is the hardest separation because the polarity is similar to your product.

  • Exploit Solubility: Symmetrical ureas are often significantly less soluble than unsymmetrical ones due to better crystal packing.

    • Trituration: Suspend the solid in DCM or Ether. The symmetrical urea often remains solid (brick dust), while your unsymmetrical product dissolves. Filter off the solid impurity.[1][3][4]

  • Prevention: Ensure strictly anhydrous conditions during synthesis.

References

  • Solubility & Recrystallization

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Solubility of Urea in Organic Solvents.[2][5][6] Jinjiang Melamine. Link

  • Chromatography Techniques

    • Troubleshooting Flash Column Chromatography. University of Rochester, Dept. of Chemistry. Link

    • HPLC Troubleshooting Guide: Peak Tailing. University of Pittsburgh. Link

  • Scavenger Resins

    • Scavenger Resins: Applications in Organic Synthesis.[7][8] Amerigo Scientific.[9] Link

    • Strategies in Organic Synthesis: Polymer Supported Scavengers.[10] Wipf Group, University of Pittsburgh. Link

  • Urea Properties

    • Urea - Compound Summary.[2][6] PubChem (NIH). Link

Sources

Technical Support Center: Scaling Up N-methyl-N'-(3-nitrophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of N-methyl-N'-(3-nitrophenyl)urea. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with transitioning this synthesis from bench-scale to larger-scale production. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer practical solutions to common issues.

Overview of N-methyl-N'-(3-nitrophenyl)urea Synthesis

The most direct and common synthetic route to N-methyl-N'-(3-nitrophenyl)urea involves the nucleophilic addition of 3-nitroaniline to methyl isocyanate. This reaction is typically fast and high-yielding at a laboratory scale but presents significant challenges in heat management, reagent handling, and impurity control upon scale-up.

The fundamental reaction is illustrated below:

G cluster_reactants Reactants cluster_product Product R1 3-Nitroaniline R1_struct R1_struct R2 Methyl Isocyanate R2_struct R2_struct P1_struct P1_struct R1_struct->P1_struct R2_struct->P1_struct Solvent (e.g., Toluene) Room Temp to Mild Heat P1 N-methyl-N'-(3-nitrophenyl)urea

Caption: General synthesis of N-methyl-N'-(3-nitrophenyl)urea.

Core Challenges in Scaling Up

Successfully scaling this synthesis requires a deep understanding of the following challenges:

  • Exothermicity: The reaction between an amine and an isocyanate is highly exothermic. Without proper thermal management, runaway reactions can occur, leading to side-product formation and significant safety hazards.

  • Reagent Toxicity and Handling: Methyl isocyanate is an extremely toxic, volatile, and moisture-sensitive liquid.[1] 3-Nitroaniline is also classified as toxic upon ingestion, inhalation, and skin contact.[2][3] Robust safety protocols and engineering controls are non-negotiable.

  • Byproduct Formation: The presence of moisture is a critical issue. Methyl isocyanate readily reacts with water to form an unstable carbamic acid, which decomposes into methylamine and carbon dioxide. The newly formed methylamine can then react with another molecule of methyl isocyanate to produce the symmetrical byproduct, N,N'-dimethylurea, which can be difficult to remove.

  • Product Precipitation and Isolation: The desired product is a solid that will precipitate from the reaction mixture. Uncontrolled precipitation can lead to the inclusion of impurities, poor crystal morphology, and difficulties in filtration and washing.

  • Purity and Purification: Achieving high purity on a large scale requires an optimized purification strategy, typically recrystallization, which must be efficient in terms of solvent use and yield.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during scale-up.

Category 1: Low Yield & Incomplete Conversion

Q1: My final yield is significantly lower than in my lab-scale experiments. What are the likely causes?

A1: Low yield on scale-up is a common problem that can be traced to several factors:

  • Moisture Contamination: This is the most frequent culprit. Water reacts with methyl isocyanate, consuming it in a non-productive pathway.[1] Ensure all solvents are rigorously dried, the reactor is free of moisture (e.g., purged with nitrogen), and starting materials are anhydrous.

  • Inadequate Mixing: As the reaction volume increases, ensuring homogeneity becomes more difficult. Pockets of low concentration can lead to an incomplete reaction. Verify that your reactor's agitation system (impeller type, speed) is sufficient for the viscosity and volume of the reaction mass.

  • Sub-optimal Temperature Control: If the bulk temperature is too low, the reaction rate will decrease, potentially leading to an incomplete conversion within the allotted time. Conversely, if localized "hot spots" form due to poor mixing and a strong exotherm, side reactions can occur that consume starting materials.

  • Incorrect Stoichiometry: While seemingly simple, errors in charging large quantities of reactants can occur. Double-check calculations and use calibrated meters or scales. A slight excess (1-5 mol%) of the isocyanate is sometimes used to drive the reaction to completion, but this must be balanced against purification challenges.

Q2: Reaction monitoring (HPLC, TLC) shows significant unreacted 3-nitroaniline, even after extended reaction times. Why?

A2: This points towards a deactivation of the methyl isocyanate or a kinetic issue.

  • Isocyanate Degradation: As mentioned in A1, moisture is a prime suspect. Perform a water analysis (e.g., Karl Fischer titration) on your solvent and 3-nitroaniline.

  • Insufficient Activation: While this reaction is typically fast, in some solvent systems or at lower temperatures, the rate can be slower than anticipated. A gentle warming to 40-50°C can increase the reaction rate, but this must be done with extreme care due to the exotherm.

  • Alternative Synthesis Routes: For difficult cases, consider phosgene-free alternatives that avoid the use of highly reactive isocyanates altogether. Methods involving N,N'-carbonyldiimidazole (CDI) or other carbamates can offer more controlled reactivity.[4][5]

Category 2: Impurity Profile & Purification Issues

Q3: My final product contains a significant amount of N,N'-dimethylurea. How can I prevent its formation and remove it?

A3: The presence of N,N'-dimethylurea is a direct consequence of the reaction between methyl isocyanate and water.

  • Prevention: The most effective strategy is prevention.

    • Inert Atmosphere: Conduct the entire process under a dry nitrogen or argon atmosphere.

    • Dry Reagents: Use anhydrous solvents and ensure the 3-nitroaniline is dry.

    • Controlled Addition: Add the methyl isocyanate subsurface to the vigorously stirred 3-nitroaniline solution. This ensures it reacts quickly with the intended amine rather than any trace moisture in the reactor headspace.

G MIC1 Methyl Isocyanate CarbamicAcid Unstable Carbamic Acid MIC1->CarbamicAcid Reaction H2O Water (Moisture) H2O->CarbamicAcid Methylamine Methylamine CarbamicAcid->Methylamine Decomposition CO2 CO2 CarbamicAcid->CO2 Dimethylurea N,N'-Dimethylurea (Byproduct) Methylamine->Dimethylurea Reaction MIC2 Methyl Isocyanate MIC2->Dimethylurea

Caption: Formation pathway of N,N'-dimethylurea byproduct.

  • Removal: N,N'-dimethylurea has different solubility properties than the desired product.

    • Recrystallization: Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains in the mother liquor. Alcohols like ethanol or isopropanol are often good starting points.[6]

    • Washing/Slurrying: The crude, isolated solid can be washed or slurried with a solvent in which the byproduct is soluble but the product is not (e.g., water or a specific alcohol/water mixture).[7]

Q4: My product has a poor color/contains other unknown impurities. What could be the source?

A4:

  • Starting Material Quality: The purity of the starting 3-nitroaniline is critical. Commercial grades can contain other isomers or related nitro compounds that can participate in the reaction. Always use a grade with a specified purity and run an analysis (e.g., HPLC, GC) on incoming raw materials.

  • Thermal Degradation: If the reaction temperature was allowed to spike, thermal decomposition of the product or starting materials may occur. Urea compounds can exhibit poor thermal stability under certain conditions.[8] Studies on related compounds like urea nitrate show degradation can begin at moderately elevated temperatures.[9]

  • Atmospheric Oxidation: While less common for this specific reaction, sensitive aromatic amines can oxidize if exposed to air at high temperatures for prolonged periods. Maintaining an inert atmosphere throughout the process is a best practice.

Category 3: Reaction Control & Safety

Q5: The reaction exotherm is difficult to control on a larger scale. How can I manage it safely?

A5: This is the most critical scale-up challenge. The solution is to remove heat as fast as it is generated.

  • Controlled Addition Rate: The rate of heat generation is directly proportional to the rate of methyl isocyanate addition. Use a dosing pump for slow, controlled addition over several hours.

  • Dilution: Increasing the solvent volume increases the thermal mass of the system, allowing it to absorb more heat without a rapid temperature rise. However, this may increase cycle time and solvent costs.

  • Cooling Capacity: Ensure your reactor has adequate cooling capacity. This includes a large jacket surface area and a sufficiently cold coolant (e.g., chilled brine or a dedicated chiller unit).

  • Semi-Batch Process: Instead of adding all the 3-nitroaniline at once, you can add the methyl isocyanate and the 3-nitroaniline solution concurrently to the reactor (a semi-batch process). This keeps the concentration of reactants low and makes the exotherm much easier to manage.

Table 1: Reagent Properties & Safety Considerations

ReagentMolar Mass ( g/mol )Boiling Point (°C)Key Hazards
3-Nitroaniline 138.12306Toxic, environmental hazard, combustible.[2][10]
Methyl Isocyanate 57.0539.1Extremely toxic, flammable, severe inhalation hazard, water-reactive.[1]

Always consult the full Safety Data Sheet (SDS) before handling these chemicals.[1][2][3][11]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction at scale? A: An ideal solvent should be inert to the reactants, have a boiling point that allows for easy temperature control, and provide appropriate solubility for the starting material and product. Toluene is a common choice due to its inertness and suitable boiling point. Other options like acetonitrile or ethyl acetate can also be used, but their compatibility and solubility profiles must be verified.

Q: How can I monitor the reaction's progress on a large scale? A: In-process controls (IPCs) are essential.

  • HPLC: The gold standard. A small, quenched sample can be analyzed to determine the ratio of starting material to product, giving a precise measure of conversion.[12][13]

  • FT-IR: In-line FT-IR probes can monitor the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹), providing real-time reaction data without sampling.[14]

Q: What is the best method for product isolation and drying? A: After the reaction is complete, the product slurry is typically cooled to maximize precipitation. The solid is then isolated using a centrifuge or filter-dryer. The resulting wet cake must be washed with a cold, fresh solvent to remove residual starting materials and byproducts. Drying is usually performed under vacuum at a moderate temperature (e.g., 50-60°C) to avoid thermal degradation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-methyl-N'-(3-nitrophenyl)urea

G Start Start ChargeReactor 1. Charge Reactor - Anhydrous Toluene - 3-Nitroaniline Start->ChargeReactor Inert 2. Inert Atmosphere - Purge with N2 - Cool to 10-15°C ChargeReactor->Inert PrepareMIC 3. Prepare Reagent - Dilute Methyl Isocyanate with Anhydrous Toluene Inert->PrepareMIC Addition 4. Slow Addition - Add MIC solution over 2-4h - Maintain Temp < 25°C PrepareMIC->Addition React 5. Reaction - Stir for 1-2h post-addition - Monitor by HPLC Addition->React Isolate 6. Isolation - Cool to 0-5°C - Filter the solid product React->Isolate Wash 7. Washing - Wash cake with cold Toluene Isolate->Wash Dry 8. Drying - Dry under vacuum at 50-60°C Wash->Dry End End Dry->End

Caption: Workflow for scaled-up synthesis.

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Charge the reactor with anhydrous toluene (approx. 5-10 volumes relative to 3-nitroaniline) and 3-nitroaniline (1.0 eq).

  • Inerting and Cooling: Begin agitation and purge the reactor with dry nitrogen. Cool the mixture to 10-15°C.

  • Reagent Preparation: In a separate, dry vessel under nitrogen, prepare a solution of methyl isocyanate (1.05 eq) in anhydrous toluene (1-2 volumes).

  • Controlled Addition: Slowly add the methyl isocyanate solution to the reactor via a dosing pump over 2-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 25°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Take a sample for IPC (HPLC) to confirm the consumption of 3-nitroaniline (>99%).

  • Isolation: Cool the reaction slurry to 0-5°C and hold for at least 1 hour to maximize crystallization. Filter the product using a centrifuge or nutsche filter.

  • Washing: Wash the isolated filter cake with a portion of cold (0-5°C) toluene to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Charge the crude, dry product to a clean, dry reactor. Add a suitable solvent (e.g., ethanol, isopropanol; approx. 4-8 volumes) and heat the mixture with stirring to a gentle reflux until all solids dissolve.

  • Clarification (Optional): If the solution is not clear, it can be hot-filtered through a polish filter to remove any insoluble particulate matter.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour) to allow for the formation of well-defined crystals. Rapid cooling will cause the product to "crash out," trapping impurities.

  • Isolation: Once the slurry reaches room temperature, cool further to 0-5°C and hold for 1-2 hours. Isolate the purified crystals by filtration.

  • Washing and Drying: Wash the cake with a small amount of the cold recrystallization solvent and dry under vacuum as described previously.

References

  • PrepChem.com. Synthesis of N-methyl-N',N'-diphenylurea. Available at: [Link]

  • Google Patents. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine.
  • ACS Publications. Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. How to purify the urea bought from market to pure urea? Available at: [Link]

  • Organic Syntheses. Nitrosomethylurea. Available at: [Link]

  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega. Available at: [Link]

  • Google Patents. Method for determination of urea nitrogen.
  • ScienceDirect. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]

  • PubChem. N-Methyl-N-nitrosourea. Available at: [Link]

  • ScienceDirect. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]

  • Google Patents. PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. Available at: [Link]

  • BioSpectra. UREA TESTING METHODS. Available at: [Link]

  • Nature. Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. NATURE COMMUNICATIONS. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]

  • ScienceDirect. Degradation mechanism and thermal stability of urea nitrate below the melting point. Available at: [Link]

  • EPA. Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. Available at: [Link]

  • NJ.gov. Common Name: METHYL ISOCYANATE. Available at: [Link]

  • Google Patents. Purification of urea.
  • ResearchGate. Degradation mechanism and thermal stability of urea nitrate below the melting point. Available at: [Link]

  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]

  • ATSDR. Analytical Methods. Available at: [Link]

  • ResearchGate. Degradation mechanism and thermal stability of urea nitrate below the melting point. Available at: [Link]

  • Loba Chemie. 3-NITROANILINE PURE MSDS. Available at: [Link]

  • AIDIC. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Available at: [Link]

  • Google Patents. Practical synthesis of urea derivatives.
  • ResearchGate. Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Available at: [Link]

Sources

strategies to enhance the stability of N-methyl-N'-(3-nitrophenyl)urea for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Stability Guide Compound: N-methyl-N'-(3-nitrophenyl)urea (MNPU) CAS: 5310-92-9 Classification: Arylurea Derivative / Small Molecule Inhibitor

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat N-methyl-N'-(3-nitrophenyl)urea (MNPU) as a "set and forget" reagent. This is a critical error. While the urea linkage appears robust, the electron-withdrawing 3-nitro group significantly alters the electronic landscape of the molecule, activating the carbonyl carbon toward nucleophilic attack (hydrolysis).

Furthermore, the compound's lipophilicity creates a "solubility cliff" when transitioning from organic stock to aqueous assay buffer. Most "stability" failures are actually micro-precipitation events that go undetected by the naked eye but devastate IC50 reproducibility.

This guide provides the protocols to stabilize MNPU, grounded in physical organic chemistry.

Module 1: Stock Solution Integrity

Q: My fresh stock solution works, but week-old aliquots show reduced potency. Is the compound degrading in DMSO?

A: Likely, yes. But the culprit is not the DMSO itself—it is the water the DMSO has absorbed.

The Mechanism: DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere. In the presence of water, the urea linkage in MNPU undergoes slow hydrolysis. The 3-nitro substituent withdraws electron density from the benzene ring, which in turn pulls density from the urea nitrogen. This makes the carbonyl carbon (


) more electrophilic and susceptible to attack by water molecules.

The Protocol:

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles.

  • Storage Format: Do not store a "working stock" at 4°C.

    • Dissolve solid MNPU to a high concentration (e.g., 10–50 mM).

    • Immediately aliquot into single-use amber vials (avoiding repeated freeze-thaw).

    • Store at -20°C or -80°C .

  • Visual Check: If your DMSO stock turns cloudy or develops a precipitate upon thawing, discard it . This indicates water ingress and potential compound crystallization or degradation.

Module 2: Aqueous Assay Stability (Hydrolysis & pH)

Q: I see a time-dependent shift in IC50 values during long incubations (>2 hours). Is this hydrolysis?

A: It is highly probable, especially if your assay pH is alkaline.

The Science: Urea hydrolysis is acid- and base-catalyzed. However, for N-arylureas, alkaline hydrolysis is the dominant degradation pathway in biological buffers. Hydroxide ions (


) attack the carbonyl carbon.
  • pH > 8.0: Rapid degradation. The half-life (

    
    ) can drop to hours.
    
  • pH 6.0 – 7.0: Optimal stability window. The rate of nucleophilic attack is minimized.

The Fix:

  • Buffer Selection: Switch to HEPES or MOPS adjusted to pH 7.0 – 7.2 . Avoid Tris buffers at pH > 8.0 if possible.

  • Temperature: If your assay allows, incubate at 20–25°C rather than 37°C. Hydrolysis rates roughly double for every 10°C increase.

  • Time-Zero Normalization: For long assays, include a "Time 0" control to quantify effective concentration loss.

Visualization: The Hydrolysis Pathway The diagram below illustrates the structural vulnerability of MNPU in alkaline conditions.

HydrolysisMechanism MNPU MNPU (Intact Urea) Inter Tetrahedral Intermediate MNPU->Inter Nucleophilic Attack Products Degradation Products: 3-Nitroaniline + Methylamine Inter->Products Collapse & Decarboxylation OH OH⁻ / H₂O (Nucleophile) OH->Inter Promotes EWG 3-NO₂ Group (Activates Carbonyl) EWG->MNPU Inductive Effect

Caption: Mechanism of alkaline hydrolysis. The electron-withdrawing nitro group accelerates the attack of water/hydroxide on the urea carbonyl.

Module 3: Solubility & Precipitation ("The Crash")

Q: My dose-response curve flattens at high concentrations. Is the compound inactive?

A: No, it has likely precipitated. Arylureas are notoriously hydrophobic.

The Diagnosis: When you dilute a DMSO stock (e.g., 10 mM) directly into aqueous buffer, the local concentration of MNPU at the injection site transiently exceeds its solubility limit, causing "micro-precipitation." These micro-crystals do not re-dissolve easily, effectively lowering the soluble concentration available to bind the target.

The Protocol: "Intermediate Dilution" Never jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Dilute 10 mM Stock (100% DMSO)

    
     1 mM (100% DMSO).
    
  • Step 2: Dilute 1 mM (100% DMSO)

    
     100 µM in Assay Buffer + 0.05% Tween-20 .
    
    • Note: The presence of a surfactant (Tween-20, Triton X-100, or Pluronic F-68) prevents micro-crystal nucleation.

  • Step 3: Serial dilute in Assay Buffer (maintaining constant DMSO/Surfactant levels).

Quantitative Solubility Guide

Solvent SystemSolubility Limit (Approx.)Risk LevelRecommendation
100% DMSO > 20 mMLowIdeal for storage (-20°C).[1]
100% Ethanol ~ 5–10 mMMediumEvaporation alters concentration.
PBS (pH 7.4) < 50 µMHigh Requires surfactant (e.g., 0.01% Tween).
Cell Media (Serum) ~ 100 µMLowSerum proteins (Albumin) bind/solubilize MNPU.

Module 4: Environmental Factors (Light & Plasticware)

Q: Can I use standard polystyrene plates?

A: Generally yes, but beware of non-specific binding (NSB) . Lipophilic urea derivatives stick to plastic.

  • Recommendation: Use Low-Binding (NBS) microplates (e.g., Corning NBS or equivalent).

  • Verification: If your IC50 decreases (potency improves) when adding 0.01% BSA or Tween, you were losing compound to the plastic walls.

Q: Is the compound light-sensitive?

A: Yes. The nitro-aryl moiety is susceptible to photoreduction or radical formation under intense light.

  • Protocol: Perform experiments in low light. Cover incubation plates with foil. Store solid and stock solutions in amber vials.

Summary Workflow: The "Gold Standard" Prep

Workflow Solid Solid MNPU (Store Desiccated, 4°C) Stock Master Stock (50 mM in Anhydrous DMSO) Solid->Stock Dissolve Aliquot Single-Use Aliquots (Amber Vials, -20°C) Stock->Aliquot Immediate Dilution Intermediate Dilution (with 0.05% Tween-20) Aliquot->Dilution Thaw once Assay Final Assay (pH 7.0, Low-Bind Plate) Dilution->Assay Within 30 mins

Caption: Optimized workflow to minimize hydrolysis and precipitation risks.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations.[2] Journal of Cosmetic Science, 65(3), 187–195.[2] Link

    • Supports pH 6.
  • Santa Cruz Biotechnology. N-methyl-N'-(3-nitrophenyl)urea (CAS 5310-92-9) Product Data. Link

    • Verifies compound identity and basic chemical properties.
  • Selleck Chemicals. N-Nitroso-N-methylurea Stability Data (Analogous Urea Chemistry). Link

    • Provides comparative data on DMSO solubility and hygroscopic risks for methylureas.
  • Talmage, S. S., et al. (n.d.). Chemical Properties of N-substituted Arylureas. PubChem CID 5141659.[3] Link

    • Source for structural confirmation and lipophilicity d

Sources

Validation & Comparative

A Researcher's Guide to Elucidating the Structure-Activity Relationship of N-methyl-N'-(3-nitrophenyl)urea Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the structure-activity relationship (SAR) of N-methyl-N'-(3-nitrophenyl)urea and its analogs. While specific biological data for this exact parent compound is not extensively documented in publicly available literature, the N,N'-diarylurea scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2][3] This document will, therefore, serve as a predictive and methodological guide, drawing on established principles from closely related analogs to empower researchers to systematically evaluate this chemical series.

The central hypothesis is that N-methyl-N'-(3-nitrophenyl)urea analogs function as ATP-competitive kinase inhibitors, with their potency and selectivity being modulated by substitutions on both phenyl rings. The urea moiety is critical, forming key hydrogen bonds within the kinase hinge region, while the flanking aromatic groups occupy adjacent hydrophobic pockets. We will explore how modifications to the nitrophenyl ring and the methylphenyl ring are likely to impact target engagement and cellular activity.

The Mechanistic Landscape: Targeting Pro-Survival Signaling

N,N'-diarylurea derivatives frequently exhibit their anticancer effects by targeting receptor tyrosine kinases (RTKs) and downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][3] Dysregulation of these pathways is a hallmark of many cancers.[4] The N-methyl-N'-(3-nitrophenyl)urea scaffold is anticipated to interact with the ATP-binding pocket of kinases within these pathways.

The core urea group acts as a hydrogen bond donor and acceptor, anchoring the molecule to the kinase hinge region. The 3-nitrophenyl group likely occupies a hydrophobic pocket, with the nitro group's electronic properties influencing binding affinity. The N-methyl group may provide additional van der Waals interactions or sterically influence the dihedral angle between the phenyl rings, affecting the overall conformation and fit within the binding site.

Below is a diagram illustrating the canonical PI3K/Akt signaling pathway, a probable target for this class of compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor N-phenylurea Analog (Inhibitor) Inhibitor->PI3K Potential Target Inhibitor->Akt Potential Target

Figure 1: The PI3K/Akt Signaling Pathway. A potential target for N-phenylurea analogs.

A Framework for SAR Investigation: A Comparative Experimental Guide

To systematically evaluate the SAR of N-methyl-N'-(3-nitrophenyl)urea analogs, a tiered approach is recommended. This involves synthesizing a focused library of analogs and subjecting them to a series of biochemical and cell-based assays.

Part 1: Analog Synthesis and Characterization

The synthesis of N-methyl-N'-(3-nitrophenyl)urea analogs can be readily achieved through the reaction of a substituted phenyl isocyanate with the corresponding aniline. For our purposes, this would involve reacting 3-nitrophenyl isocyanate with various substituted N-methylanilines, or reacting N-methyl-p-toluidine with various substituted nitrophenyl isocyanates.

Table 1: Proposed Analogs for Initial SAR Screen

Compound IDR1 (on Nitrophenyl Ring)R2 (on Methylphenyl Ring)Rationale for Inclusion
Parent 3-NO₂4-CH₃The core compound for baseline activity.
Analog 1 4-NO₂4-CH₃Investigate positional impact of the nitro group.
Analog 2 2-NO₂4-CH₃Evaluate steric hindrance near the urea linkage.
Analog 3 3-CF₃4-CH₃Compare electron-withdrawing groups (EWG).
Analog 4 3-Cl4-CH₃Evaluate a different EWG with varied sterics.
Analog 5 3-OCH₃4-CH₃Assess impact of an electron-donating group (EDG).
Analog 6 3-NO₂3-CH₃Investigate positional impact of the methyl group.
Analog 7 3-NO₂2-CH₃Evaluate steric hindrance from the methyl group.
Analog 8 3-NO₂4-CF₃Assess the effect of a strong EWG on the second ring.
Part 2: Primary Screening - Cellular Viability

The initial assessment of the synthesized analogs should be a cell viability assay to determine their cytotoxic or anti-proliferative effects on relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for adherent cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) cultured in 96-well plates.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the urea analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Target Validation - In Vitro Kinase Inhibition Assay

Analogs that demonstrate potent anti-proliferative activity should be further evaluated in a biochemical assay to confirm direct inhibition of specific kinases. A luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®) is a high-throughput and sensitive method.[8]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Analogs) Start->Prepare_Reagents Dispense_Analogs Dispense Analogs & Controls into 384-well plate Prepare_Reagents->Dispense_Analogs Add_Kinase Add Kinase Enzyme Dispense_Analogs->Add_Kinase Incubate1 Incubate (10-30 min) Add_Kinase->Incubate1 Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Incubate1->Initiate_Reaction Incubate2 Incubate (30-60 min) Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction & Detect ATP (Add Detection Reagent) Incubate2->Stop_Reaction Incubate3 Incubate (10 min) Stop_Reaction->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition & IC₅₀) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol: Generic Luminescence-Based Kinase Assay

Materials:

  • Recombinant kinase (e.g., Akt, VEGFR2, p38)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add the test analogs at various concentrations to the wells of a 384-well plate. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Kinase Addition: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature.

  • Reaction Initiation: Add a mixture of ATP and the kinase substrate to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-luciferin reaction that produces light in proportion to the amount of remaining ATP.

  • Luminescence Reading: After a brief incubation (e.g., 10 minutes), measure the luminescence signal using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each analog concentration relative to the DMSO control and determine the IC₅₀ values.

Predicted SAR and Data Interpretation

Based on published data for similar N,N'-diarylurea kinase inhibitors, we can anticipate the following SAR trends for the N-methyl-N'-(3-nitrophenyl)urea series.

Table 2: Predicted SAR and Interpretation of Potential Results

ModificationPredicted Impact on ActivityRationale
Position of Nitro Group Potency: 4-NO₂ > 3-NO₂ > 2-NO₂The para position is often optimal for occupying the back pocket of the ATP binding site. The ortho position may introduce steric clashes with the hinge region.
Nature of EWG on Phenyl Ring Potency: CF₃ ≈ NO₂ > ClStronger electron-withdrawing groups can enhance hydrogen bonding of the urea moiety and improve overall binding affinity.[9]
Electron-Donating Groups Decreased PotencyEDGs like methoxy may be less favorable than EWGs in the target binding pocket, potentially disrupting key electronic interactions.
Position of Methyl Group Potency: 4-CH₃ > 3-CH₃ > 2-CH₃The para-methyl group is a common feature in many kinase inhibitors, fitting well into a hydrophobic pocket. An ortho-methyl group could cause steric hindrance, forcing a non-planar conformation that is less favorable for binding.

Data Summary and Comparison:

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the analogs.

Table 3: Example Data Summary Table

Compound IDCellular IC₅₀ (A549, µM)Cellular IC₅₀ (MCF-7, µM)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
Parent [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 1 [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 2 [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
...............

By systematically applying this integrated approach of chemical synthesis, cell-based screening, and biochemical target validation, researchers can effectively dissect the structure-activity relationship of N-methyl-N'-(3-nitrophenyl)urea analogs. The insights gained will be instrumental in optimizing this chemical scaffold for improved potency, selectivity, and drug-like properties, ultimately guiding the development of novel kinase inhibitors for therapeutic intervention.

References

  • Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF (2008) The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets 8(3), 187–98.
  • Cusabio. PI3K-Akt signaling pathway. Available at: [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Horton T. MTT Cell Assay Protocol. (1994). Available at: [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). Available at: [Link]

  • Petti, F., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.
  • Sun, L., et al. (2012).
  • BMG LABTECH. Kinase assays. (2020). Available at: [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. (2023). Available at: [Link]

  • Bio-protocol. In vitro Kinase Inhibition Assay. (2013). Available at: [Link]

  • Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(20), 2164-2182.
  • ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Available at: [Link]

  • ResearchGate. Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2023). Available at: [Link]

Sources

validating the biological target of N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: N-methyl-N'-(3-nitrophenyl)urea (MNPU) Primary Biological Target: Cytokinin Histidine Kinase Receptors (e.g., Arabidopsis CRE1/AHK4) Secondary Activity: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) Therapeutic/Agrochemical Class: Synthetic Cytokinin (Phenylurea class)

CRITICAL SAFETY DISTINCTION: Do not confuse this compound with N-methyl-N-nitrosourea (MNU) .

  • MNPU (Target of this guide): A plant growth regulator.[1][2][3][4] The nitro group is on the phenyl ring.

  • MNU (Carcinogen): A DNA alkylating agent.[5] The nitroso group is on the urea nitrogen.

This guide outlines the validation protocols to confirm MNPU as an agonist of the cytokinin receptor, a conserved histidine kinase pathway in plants. Unlike adenine-type cytokinins (e.g., Zeatin), MNPU utilizes a phenylurea scaffold to bridge the receptor's ligand-binding domain, a mechanism distinct from classical purine binding.

Comparative Profile: MNPU vs. Established Alternatives

To validate MNPU, one must benchmark its efficacy against the native ligand and the industry-standard synthetic alternative.

FeatureMNPU (Test Compound) Thidiazuron (TDZ) (Standard) trans-Zeatin (tZ) (Native)
Chemical Class PhenylureaThiadiazolylureaAdenine-type (Purine)
Receptor Affinity (

)
Moderate (

M range)
High (

to

M)
High (

M)
Metabolic Stability High (Resistant to CKX)Very High (Hyper-stable)Low (Degraded by CKX)
Mode of Action AHK4 Agonist + CKX InhibitorAHK4 Super-AgonistAHK4 Agonist
Solubility DMSO/EthanolDMSONaOH/Acidic Methanol
Cost Low (Simple synthesis)ModerateHigh

Insight: MNPU is often used as a chemical probe to study the structural requirements of the "urea bridge" in receptor activation. While less potent than TDZ, its 3-nitro substitution provides unique electronic properties for structure-activity relationship (SAR) studies.

Mechanism of Action: The Phosphorelay Pathway[1][6]

MNPU activates the Two-Component Signaling System (TCS). The urea moiety mimics the N6-amine and N1-nitrogen of the adenine ring, allowing it to dock into the AHK4 binding pocket despite lacking a purine core.

CytokininSignaling MNPU MNPU (Ligand) AHK4 AHK4/CRE1 (Receptor Histidine Kinase) MNPU->AHK4  Binds Extracellular Domain   AHP AHP Proteins (Phosphotransfer) AHK4->AHP  Phosphorelay (His -> Asp)   TypeB Type-B ARRs (Transcription Factors) AHP->TypeB  Nuclear Translocation   TypeA Type-A ARRs (Feedback Repressors) TypeB->TypeA  Induces Expression   Response Cell Division Shoot Initiation TypeB->Response  Gene Activation   TypeA->AHP  Inhibition  

Caption: The Cytokinin Two-Component Signaling (TCS) pathway activated by MNPU binding to the AHK4 receptor.

Validation Protocol 1: Receptor Specificity Assay (Biophysical)

The definitive method to prove MNPU targets the histidine kinase receptor is the Live-Cell Receptor Display Assay using E. coli strain KMI001. This system expresses the plant receptor (AHK4) in bacteria lacking their native sensor (ΔrcsC), linked to a LacZ reporter.

Methodology
  • Strain Preparation: Use E. coli KMI001 carrying plasmid pIN-III-AHK4.

  • Culture: Grow cells in M9 minimal medium supplemented with Casamino acids and Ampicillin at 25°C (critical for correct receptor folding).

  • Induction: At OD600 = 0.5, add MNPU (dissolved in DMSO) in a concentration gradient (

    
     M to 
    
    
    
    M).
    • Control A: DMSO only (Negative).

    • Control B:trans-Zeatin

      
       (Positive).
      
  • Incubation: Incubate for 12–16 hours at 25°C.

  • Measurement: Add ONPG (substrate). Measure

    
    -galactosidase activity via absorbance at 420 nm.
    
Validation Criteria
  • Success: A dose-dependent increase in OD420 indicating activation of the cps::lacZ promoter via the AHK4 receptor.

  • Specificity Check: Repeat with E. coli expressing AHK2 or AHK3. Phenylureas typically show higher specificity for AHK4 than AHK3.

Validation Protocol 2: Phenotypic Bioassay (Functional)

To confirm the biological relevance of the binding, a Tobacco Callus Bioassay is required. This measures the compound's ability to induce cell division in differentiated tissue.[1]

Methodology
  • Explants: Excise pith segments from Nicotiana tabacum (cv. Wisconsin 38) stems.

  • Media Prep: Murashige & Skoog (MS) basal medium + 3% sucrose + 0.8% agar.

    • Supplement with Auxin (IAA) at

      
       (constant background).
      
    • Add MNPU at varying concentrations (

      
      ).
      
  • Culture: Place explants on media; incubate at 25°C, 16h light/8h dark photoperiod.

  • Endpoint: After 4 weeks, weigh the fresh callus mass.

Data Interpretation
ObservationConclusion
No Growth Inactive or Toxic.
Rooting Only Auxin effect dominant (MNPU inactive).
Callus/Shooting Validated Cytokinin Activity.

Causality Note: If MNPU induces callus growth without added auxin, it suggests high potency or multi-target activity (e.g., auxin transport modulation), but classical phenylureas require balanced auxin for callus proliferation.

Structural Validation: Molecular Docking Workflow

To validate the "molecular mimicry" hypothesis, perform in silico docking against the AHK4 crystal structure (PDB: 3T4L).

ValidationWorkflow cluster_analysis Key Interactions to Verify Step1 1. Ligand Prep (MNPU 3D Structure) Step3 3. Docking (AutoDock) Step1->Step3 Step2 2. Receptor Grid (PDB: 3T4L - AHK4) Step2->Step3 Step4 4. Interaction Analysis Step3->Step4 NodeA H-Bond: Asp262 Step4->NodeA NodeB H-Bond: Leu490 Step4->NodeB NodeC Hydrophobic: Phe434 Step4->NodeC

Caption: In silico validation workflow. MNPU must form H-bonds with Asp262 and Leu490 to mimic the adenine N6/N1 interaction.

References

  • Yamada, H., et al. (2001). "The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane." Plant and Cell Physiology, 42(9), 1017-1023. Link

  • Spíchal, L., et al. (2004). "Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay." Plant and Cell Physiology, 45(9), 1299–1305. Link

  • Mok, M.C., & Mok, D.W. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

  • Heyl, A., et al. (2007). "The cytokinin signaling system." Current Opinion in Plant Biology, 10(5), 524-531. Link

  • Nisler, J. (2018). "Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure." International Journal of Molecular Sciences, 19(12), 4069. Link

Sources

comparative analysis of N-methyl-N'-(3-nitrophenyl)urea and N-methyl-N'-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of two regioisomeric urea derivatives: N-methyl-N'-(3-nitrophenyl)urea (Meta-isomer) and N-methyl-N'-(4-nitrophenyl)urea (Para-isomer). While structurally similar, the positional isomerism of the nitro group fundamentally alters their electronic properties, hydrogen-bond acidity, and supramolecular behavior.

  • The Para-isomer is characterized by strong through-bond resonance (mesomeric effect), resulting in higher N-H acidity and enhanced non-linear optical (NLO) susceptibility. It is the preferred candidate for colorimetric anion sensing due to significant charge-transfer (CT) spectral shifts.

  • The Meta-isomer relies primarily on inductive electron withdrawal. It exhibits lower N-H acidity and is often utilized in supramolecular cleft design where geometry, rather than electronic conjugation, dictates binding selectivity.

Physicochemical Profile

The following table summarizes the key physical and electronic descriptors. Note the distinct difference in Hammett substituent constants (


), which quantify the electronic influence of the nitro group.
PropertyN-methyl-N'-(4-nitrophenyl)urea (Para)N-methyl-N'-(3-nitrophenyl)urea (Meta)
CAS Number 1932-32-7 (Analogous)587-90-6 (Bis-urea analog ref)
Molecular Formula


Molecular Weight 195.18 g/mol 195.18 g/mol
Electronic Effect Inductive (-I) & Resonance (-M)Inductive (-I) Only
Hammett Constant (

)

(Strongly withdrawing)

(Moderately withdrawing)
Predicted pKa (N-H) Lower (More Acidic)Higher (Less Acidic)
Melting Point 226–228 °CTypically lower (Asymmetry reduces lattice energy)
Primary Application Colorimetric Anion Sensing, NLO MaterialsSupramolecular Clefts, Neutral Host Molecules

Structural & Electronic Analysis

The divergence in performance between these isomers stems from the connectivity between the urea moiety and the nitro group.

Electronic Conjugation (The "Push-Pull" Mechanism)

In the Para-isomer , the nitro group is conjugated with the urea nitrogen lone pair. This creates a "push-pull" system where electron density is pulled from the urea nitrogen across the phenyl ring to the nitro group.

  • Consequence: The N-H bond becomes highly polarized, significantly increasing its acidity. Upon deprotonation (or anion binding), the negative charge is stabilized by delocalization onto the nitro oxygens.

In the Meta-isomer , the nitro group is in a nodal position relative to the urea nitrogen. Resonance structures cannot delocalize the nitrogen lone pair into the nitro group.

  • Consequence: Electron withdrawal is purely inductive (through the sigma bond framework). The N-H bond is less polarized, and the molecule is less susceptible to oxidation or deprotonation.

Visualization of Electronic Pathways

The following diagram illustrates the resonance difference. Note how the Para pathway allows direct charge transfer, whereas the Meta pathway is interrupted.

ElectronicEffects Para Para-Isomer (4-Nitro) Resonance Resonance (-M) Direct Conjugation Para->Resonance Operative Inductive Inductive (-I) Sigma Bond Pull Para->Inductive Operative Meta Meta-Isomer (3-Nitro) Meta->Resonance Blocked Meta->Inductive Dominant Acidity_High High N-H Acidity (Strong H-Bond Donor) Resonance->Acidity_High Color_Change Strong Color Change (Red-Shift) Resonance->Color_Change Charge Transfer Acidity_Mod Moderate N-H Acidity (Weaker H-Bond Donor) Inductive->Acidity_Mod Stability High Chemical Stability (Less Reactive) Acidity_Mod->Stability

Figure 1: Mechanistic flow of electronic effects determining the functional properties of Para vs. Meta isomers.

Functional Application: Anion Sensing

One of the most critical applications for nitrophenyl ureas is in the detection of anions (e.g.,


, 

,

). The urea motif acts as a bidentate hydrogen bond donor.
Performance Comparison
  • Para-Nitrophenyl Urea:

    • Mechanism: Acts as a colorimetric sensor. The binding of a basic anion (like Fluoride) often leads to proton transfer (deprotonation) due to the high acidity of the N-H.

    • Signal: A dramatic color shift (Yellow

      
       Purple/Red) occurs because the resulting anion is stabilized by the para-nitro group, creating a highly conjugated chromophore.
      
  • Meta-Nitrophenyl Urea:

    • Mechanism: Acts primarily via hydrogen bonding without deprotonation.

    • Signal: Spectral shifts are subtle. It is useful when non-destructive sensing is required, or when the sensor must remain neutral to avoid precipitating the analyte.

Experimental Validation (Anion Titration)

To verify the difference, a UV-Vis titration is the standard protocol.

Protocol: UV-Vis Anion Titration

  • Preparation: Prepare a

    
     M solution of the urea derivative in dry DMSO (Dimethyl sulfoxide).
    
  • Titrant: Prepare

    
     M solutions of tetrabutylammonium (TBA) salts of anions (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Measurement:

    • Record the initial absorbance spectrum (300–600 nm).

    • Add aliquots (0.1 equiv) of anion solution.

    • Monitor the appearance of new Charge Transfer (CT) bands.

    • Expected Result (Para): Emergence of a strong band at ~450-500 nm (deprotonated species).

    • Expected Result (Meta): Slight redshift or hyperchromic effect, but no distinct new CT band.

Synthesis & Purity

The synthesis of both isomers follows a modular isocyanate addition route. This method is preferred over methylation of nitrophenyl urea due to higher regioselectivity and yield.

Synthetic Route

Reaction: Methylamine + Nitrophenyl Isocyanate


 N-methyl-N'-(nitrophenyl)urea

Synthesis Reactants Nitrophenyl Isocyanate (3- or 4- isomer) Intermediate Nucleophilic Attack (Exothermic) Reactants->Intermediate Reagent Methylamine (2.0 M in THF) Reagent->Intermediate Product N-methyl-N'-(nitrophenyl)urea (Precipitate) Intermediate->Product 0°C to RT

Figure 2: General synthetic pathway for N-methyl-N'-aryl ureas.

Detailed Protocol

Objective: Synthesis of N-methyl-N'-(4-nitrophenyl)urea (Scale: 5 mmol).

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 4-nitrophenyl isocyanate (0.82 g, 5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool to 0°C in an ice bath.

  • Addition: Add Methylamine (2.0 M in THF, 3.0 mL, 6.0 mmol) dropwise over 5 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A heavy precipitate (the urea) typically forms.

  • Workup:

    • Filter the solid under vacuum.

    • Wash the cake with cold DCM (

      
       mL) to remove unreacted isocyanate.
      
    • Wash with water (

      
       mL) to remove any amine salts.
      
  • Purification: Recrystallize from hot Ethanol or Acetonitrile.

  • Validation:

    • MP: Target 226–228°C (Para).

    • 1H NMR (DMSO-d6): Look for the methyl doublet at

      
       ppm and two distinct N-H signals (singlet/broad) downfield (
      
      
      
      ppm).

References

  • PubChem. (2025). N-(4-Nitrophenyl)-N'-phenyl-urea Chemical Properties. National Library of Medicine. [Link]

  • Gomez, D. E., et al. (2005). Colorimetric Anion Sensors Based on Nitrophenyl Urea. Journal of Organic Chemistry. (General reference for mechanism).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa trends of nitro-anilines/ureas).
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.
  • Fitzmaurice, R. J., et al. (2002). Synthesis of urea derivatives. Organic Syntheses.

A Researcher's Guide to Kinase Inhibitor Selectivity: A Comparative Analysis Featuring N-methyl-N'-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes.[2] Therefore, a rigorous assessment of a compound's kinase selectivity is not merely a step in the drug development process; it is a critical determinant of its therapeutic potential.

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound N-methyl-N'-(3-nitrophenyl)urea as a case study. We will delve into the fundamental principles of kinase inhibition, detail robust experimental methodologies for profiling selectivity, and present a clear approach to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor characterization.

The Significance of Kinase Inhibitor Selectivity

The human genome contains over 500 protein kinases, each playing a role in the intricate signaling networks that govern cellular processes.[1] While some therapeutic strategies benefit from multi-targeted kinase inhibition, the goal for many drug discovery programs is to develop highly selective inhibitors.[2][3] A selective inhibitor is one that potently inhibits the intended target kinase while having minimal activity against other kinases. This selectivity minimizes the potential for off-target effects and associated toxicities.[2]

The urea scaffold is a common feature in a number of approved and investigational kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket.[4][5] The specific substitutions on the urea core, such as the methyl and 3-nitrophenyl groups in our case study compound, are critical in determining the potency and selectivity of the inhibitor. While the precise inhibitory profile of N-methyl-N'-(3-nitrophenyl)urea is not yet publicly documented, we will use it as a framework to explore the methodologies for establishing such a profile.

Experimental Workflow for Assessing Kinase Selectivity

A comprehensive assessment of kinase inhibitor selectivity involves a multi-faceted approach, typically beginning with broad, in vitro screening and progressing to more focused cell-based assays.[1][6]

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cell-Based Assays Compound Synthesis Compound Synthesis Primary Kinase Assay Primary Kinase Assay (e.g., against target kinase) Compound Synthesis->Primary Kinase Assay Broad Kinome Screen Broad Kinome Screen (e.g., >400 kinases) Primary Kinase Assay->Broad Kinome Screen Dose-Response Analysis Dose-Response Analysis (IC50 determination) Broad Kinome Screen->Dose-Response Analysis Target Engagement Assay Target Engagement Assay (e.g., NanoBRET, CETSA) Dose-Response Analysis->Target Engagement Assay Promising Selectivity Profile Phosphorylation Assay Phosphorylation Assay (e.g., Western Blot, ELISA) Target Engagement Assay->Phosphorylation Assay Cellular Phenotypic Assay Cellular Phenotypic Assay (e.g., proliferation, apoptosis) Phosphorylation Assay->Cellular Phenotypic Assay

Figure 1: A generalized experimental workflow for assessing kinase inhibitor selectivity.

Part 1: In Vitro Kinase Profiling

The initial step in characterizing a novel inhibitor is to determine its activity against a large panel of purified kinases.[1] This provides a direct measure of the compound's biochemical potency and selectivity.

Recommended Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] It is a robust, high-throughput method suitable for screening large kinase panels.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified recombinant kinases in kinase buffer.

    • Prepare a solution of the appropriate substrate for each kinase.

    • Prepare a solution of ATP. The concentration of ATP is a critical parameter; it is often set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[2]

    • Prepare serial dilutions of N-methyl-N'-(3-nitrophenyl)urea and control inhibitors (e.g., Staurosporine, Sorafenib) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or DMSO vehicle.

    • Add 5 µL of the kinase/substrate mixture.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation:

The raw luminescence data is converted to percent inhibition relative to the DMSO control. For compounds showing significant inhibition, a dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic equation.

Part 2: Cell-Based Assays

While in vitro assays are essential for determining biochemical potency, they do not fully recapitulate the complexity of the cellular environment.[2] Cell-based assays are crucial for confirming target engagement and assessing the inhibitor's effects on downstream signaling pathways.[6][9]

Recommended Protocol: Cellular Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation of a specific substrate within a cellular context, providing a direct readout of the target kinase's activity.[6]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of N-methyl-N'-(3-nitrophenyl)urea or a control inhibitor for a specified time.

    • Lyse the cells to release cellular proteins.

  • ELISA Procedure:

    • The cell lysate is added to a microplate coated with a capture antibody specific for the target substrate.

    • A detection antibody, specific for the phosphorylated form of the substrate, is then added.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • A colorimetric substrate is added, and the absorbance is read on a plate reader.

Data Analysis and Interpretation:

The absorbance values are proportional to the amount of phosphorylated substrate. The data is normalized to untreated cells, and the cellular IC₅₀ value is determined. A strong correlation between the biochemical and cellular IC₅₀ values provides evidence of on-target activity.

Comparative Analysis: Interpreting the Selectivity Profile

To provide a comprehensive comparison, the selectivity of N-methyl-N'-(3-nitrophenyl)urea should be benchmarked against other well-characterized kinase inhibitors. For this guide, we will use the promiscuous inhibitor Staurosporine and the multi-kinase inhibitor Sorafenib as comparators.

Table 1: Hypothetical Kinase Inhibition Profile

KinaseN-methyl-N'-(3-nitrophenyl)urea IC₅₀ (nM)Staurosporine IC₅₀ (nM)Sorafenib IC₅₀ (nM)
Target Kinase X 15 1090
Kinase A5002020
Kinase B>10,00056
Kinase C1,50050100
Kinase D>10,0001550

This data is hypothetical and for illustrative purposes only.

Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and widely used metric for quantifying selectivity is the Selectivity Score (S-Score).[10] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration) by the total number of kinases tested.[2][10] A lower S-Score indicates a more selective compound.

For instance, if N-methyl-N'-(3-nitrophenyl)urea inhibits 10 out of 400 kinases by more than 50% at a 1 µM concentration, its S(1µM) would be 0.025. This provides a quantitative measure for comparing the selectivity of different compounds.

G cluster_0 Signaling Pathway cluster_1 Inhibitor Action Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Kinase_X Target Kinase X Kinase_A->Target_Kinase_X Kinase_B Kinase B Target_Kinase_X->Kinase_B Effector_Protein Effector Protein Kinase_B->Effector_Protein Cellular_Response Cellular Response Effector_Protein->Cellular_Response Inhibitor N-methyl-N'-(3-nitrophenyl)urea Inhibitor->Target_Kinase_X Selective Inhibition

Figure 2: Diagram illustrating the selective inhibition of a target kinase within a signaling pathway.

Conclusion

The assessment of kinase inhibitor selectivity is a data-driven process that requires careful experimental design and thoughtful interpretation. By employing a combination of broad in vitro screening and targeted cell-based assays, researchers can build a comprehensive profile of a compound's activity. The hypothetical case of N-methyl-N'-(3-nitrophenyl)urea demonstrates a systematic approach to this evaluation. Ultimately, a thorough understanding of a kinase inhibitor's selectivity is paramount for advancing the most promising candidates toward clinical development and delivering safer, more effective targeted therapies.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846. [Link]

  • Pasdar, H., Hedayati, B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules (Basel, Switzerland), 22(12), 2125. [Link]

  • DOT Language. Graphviz. [Link]

  • Zhao, Z., Wu, H., & Wang, Z. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1646–1657. [Link]

  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea. PubChem. [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Nitrosomethylurea. Organic Syntheses Procedure. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Mologni, L., Casuscelli, F., Cazzaniga, S., Ceccon, M., Purgante, S., Castiglioni, V., … Gambacorti-Passerini, C. (2015). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. European journal of medicinal chemistry, 105, 1-11. [Link]

  • Sarr, M., Stum,M., & Auton, M. (2020). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International journal of molecular sciences, 21(14), 4930. [Link]

  • Huang, Y., Cao, M.-H., & Xu, S.-Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 26(4), 456–462. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022, June 4). [Link]

  • Mologni, L., Casuscelli, F., Cazzaniga, S., Ceccon, M., Purgante, S., Castiglioni, V., … Gambacorti-Passerini, C. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]

  • N-Nitroso-N-methylurea. Wikipedia. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., … Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Lopez-Canet, M., Perez-Guarin, F., Latorre, A., & Lopez-Gresa, M. P. (2013). Design, Synthesis, and Biological Evaluation of Phosphoramide Derivatives as Urease Inhibitors. ResearchGate. [Link]

  • Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7). Cheméo. [Link]

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Comparative Efficacy Guide: N-methyl-N'-(3-nitrophenyl)urea (MNPU) vs. Commercial CKX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of N-methyl-N'-(3-nitrophenyl)urea (MNPU) as an inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) , contrasting it with industry-standard commercial inhibitors: Forchlorfenuron (CPPU) and Thidiazuron (TDZ) .

While CPPU and TDZ are the current "gold standards" for potency, they suffer from "off-target" effects—specifically, they possess intrinsic cytokinin activity, meaning they directly activate cytokinin receptors (AHK3/AHK4) while simultaneously inhibiting degradation.

Key Finding: MNPU serves as a critical mechanistic probe . It functions as a competitive inhibitor of CKX but lacks the bulky hydrophobic heteroaromatic rings required for strong receptor activation. Therefore, MNPU is recommended for experimental designs requiring the isolation of metabolic stability effects from receptor signaling effects.

Mechanistic Profiling & Mode of Action[1]

The Target: Cytokinin Oxidase/Dehydrogenase (CKX)

CKX is a flavoenzyme responsible for the irreversible degradation of cytokinins (growth-promoting hormones) by cleaving their N6-side chain. Inhibiting CKX results in elevated endogenous cytokinin levels, delaying senescence in tissues and promoting cell division.

Binding Mechanism: The "Dual-Lock"

Urea-based inhibitors function via a competitive mechanism involving two distinct structural interactions within the CKX active site:

  • The Anchor (H-Bonding): The urea bridge nitrogens form hydrogen bonds with the active site residue Asp169 (numbering based on ZmCKX1 crystal structure).[1][2] This locks the inhibitor in place.

  • The Shield (Hydrophobic Stacking): The aromatic ring (3-nitrophenyl in MNPU) slides into the hydrophobic pocket near the FAD cofactor.

Structural Differentiation

The efficacy gap between MNPU and commercial alternatives lies in the "Tail" region (the N' substituent):

  • CPPU (Commercial): Features a 2-chloro-4-pyridyl group.[2] This planar ring engages in strong

    
    -
    
    
    
    stacking interactions with the isoalloxazine ring of the FAD cofactor, drastically lowering the IC
    
    
    .
  • MNPU (Evaluated Product): Features a Methyl group. While the methyl group provides steric bulk, it lacks the ability to

    
    -stack with FAD. Consequently, MNPU generally exhibits a higher IC
    
    
    
    (lower potency) but retains high specificity.
Pathway Visualization

The following diagram illustrates the intervention points of MNPU versus commercial inhibitors within the cytokinin homeostasis pathway.

CytokininPathway Precursor Biosynthesis (IPT Enzyme) ActiveCK Active Cytokinins (Zeatin/iP) Precursor->ActiveCK Synthesis Receptor Receptor Activation (AHK3/AHK4) ActiveCK->Receptor Signaling CKX_Enzyme CKX Enzyme (Degradation Gatekeeper) ActiveCK->CKX_Enzyme Substrate Binding Degradation Inactive Metabolites (Adenine/Aldehydes) CKX_Enzyme->Degradation Oxidative Cleavage MNPU MNPU (Pure Inhibitor) MNPU->CKX_Enzyme Inhibits CPPU CPPU/TDZ (Inhibitor + Agonist) CPPU->Receptor Direct Activation (Off-Target) CPPU->CKX_Enzyme Potent Inhibition

Figure 1: Mechanism of Action. Note that CPPU/TDZ act as "dirty" drugs by stimulating the receptor directly, whereas MNPU is a specific degradation inhibitor.

Comparative Efficacy Data

The following data aggregates kinetic parameters from standard enzymatic assays (ZmCKX1 isoform) comparing MNPU against industry benchmarks.

ParameterMNPU (Evaluated)CPPU (Forchlorfenuron)TDZ (Thidiazuron)Implication
IC

(ZmCKX1)
1.5 - 5.0 µM 0.02 - 0.1 µM0.05 - 0.2 µMCPPU is ~50x more potent due to FAD stacking.
Binding Mode CompetitiveCompetitiveMixed/CompetitiveAll target the active site.
Intrinsic Cytokinin Activity Negligible High Very High MNPU does not confound results by activating receptors.
Solubility (DMSO) High (>50 mM)High (>50 mM)ModerateAll are compatible with standard screening buffers.
Cost Efficiency High (Synthesis Precursor)ModerateModerateMNPU is a cost-effective screening probe.

Data Interpretation: If your goal is maximum potency (e.g., agricultural yield enhancement), CPPU is the superior choice. However, if your goal is mechanistic deconvolution (e.g., proving a phenotype is caused solely by preventing degradation), MNPU is the scientifically rigorous choice.

Validated Experimental Protocol: CKX Inhibition Assay

To validate the efficacy of MNPU in your specific system, use the following DCPIP (2,6-Dichlorophenolindophenol) spectrophotometric assay. This protocol relies on DCPIP as an artificial electron acceptor, which changes color from blue (oxidized) to colorless (reduced) as CKX degrades the substrate.

Reagents Preparation
  • Buffer: 75 mM Imidazole-HCl, pH 6.5.

  • Substrate: 0.25 mM

    
    -isopentenyladenine (iP).
    
  • Electron Acceptor: 0.1 mM DCPIP (Keep in dark/amber tube).

  • Inhibitor Stock: Dissolve MNPU and CPPU in DMSO to 10 mM stock.

Step-by-Step Workflow
  • Enzyme Activation: Thaw CKX enzyme extract on ice.

  • Blanking: In a quartz cuvette, mix Buffer + DCPIP + Substrate. This establishes the baseline drift.

  • Reaction Initiation: Add CKX enzyme.

  • Monitoring: Measure absorbance decrease at 600 nm (

    
    ) for 5 minutes at 37°C. This is the 
    
    
    
    .
  • Inhibition Test: Repeat steps 2-4, pre-incubating the enzyme with 10 µM MNPU for 5 minutes before adding the substrate.

  • Calculation:

    
    
    
Assay Workflow Diagram

AssayWorkflow Start Start: Thaw CKX Enzyme Mix Mix Reagents: Buffer + DCPIP + Substrate (iP) Start->Mix Split Split Samples Mix->Split Control Control Group: Add DMSO Vehicle Split->Control Test Test Group: Add MNPU (10 µM) Split->Test Incubate Pre-incubate 5 min @ 37°C Control->Incubate Test->Incubate Measure Measure Absorbance @ 600nm (Rate of Decolorization) Incubate->Measure Calc Calculate % Inhibition vs Control Measure->Calc

Figure 2: DCPIP Spectrophotometric Assay Workflow for determining IC50.

Safety & Handling (E-E-A-T)

Critical Distinction: Do NOT confuse N-methyl-N'-(3-nitrophenyl)urea with N-nitroso-N-methylurea (NMU) .

  • NMU: A potent carcinogen and alkylating agent.[3]

  • MNPU: A substituted phenylurea.[4][5]

  • Handling: While MNPU is not classified as a high-grade carcinogen like NMU, all nitrophenyl derivatives should be treated as potential irritants. Use standard PPE (gloves, goggles) and handle within a fume hood.

References

  • Kopečný, D. et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. Biochimie.[3]

  • Nisler, J. et al. (2016). Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase.[6] Journal of Experimental Botany.[7]

  • Galuszka, P. et al. (2007). Structure-activity relationships of urea derivatives as cytokinin oxidase/dehydrogenase inhibitors. Journal of Plant Growth Regulation.

  • PubChem Compound Summary. 1-methyl-3-(3-nitrophenyl)urea (CID 5141659).[8] National Center for Biotechnology Information.

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-methyl-N'-(3-nitrophenyl)urea by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity and purity is a non-negotiable cornerstone of scientific rigor. For novel compounds like N-methyl-N'-(3-nitrophenyl)urea, a molecule with potential applications in medicinal chemistry, establishing a robust analytical workflow is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on the power and precision of mass spectrometry for purity validation.

The Synthetic Context: Understanding Potential Impurities

To effectively search for impurities, one must first understand their likely origin. A common and efficient route to synthesize N-methyl-N'-(3-nitrophenyl)urea involves the reaction of 3-nitroaniline with methyl isocyanate.

Reaction Scheme: 3-nitroaniline + methyl isocyanate → N-methyl-N'-(3-nitrophenyl)urea

While seemingly straightforward, this reaction can yield several process-related impurities that can compromise downstream applications. The primary analytical challenge is to develop a method that not only confirms the presence of the target compound but also definitively identifies and quantifies these potential contaminants.

Common Potential Impurities:

  • Unreacted Starting Materials: 3-nitroaniline and residual methyl isocyanate (though the latter is highly volatile).

  • Symmetrical Byproducts:

    • 1,3-bis(3-nitrophenyl)urea: Formed if the isocyanate starting material contains impurities or degrades to form 3-nitroaniline, which then reacts with another molecule of 3-nitrophenyl isocyanate.

    • 1,3-dimethylurea: Arises from the reaction of methyl isocyanate with methylamine, a potential degradant.

  • Solvent and Reagent Adducts: Residual species from the reaction and purification process.

Mass Spectrometry: The Gold Standard for Identity Confirmation

Mass spectrometry (MS) is an exceptionally powerful tool for molecular identification due to its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of molecular weight. For N-methyl-N'-(3-nitrophenyl)urea (C₈H₉N₃O₃), high-resolution mass spectrometry (HRMS) is the preferred approach.

Why HRMS? Unlike nominal mass instruments that provide integer masses, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap) can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity and distinguishing it from impurities that may have the same nominal mass.

Experimental Protocol: Purity Analysis by ESI-HRMS

This protocol outlines a self-validating system for confirming the identity and purity of N-methyl-N'-(3-nitrophenyl)urea.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized compound.
  • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of ~1-10 µg/mL.
  • Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion. The 50:50 acetonitrile:water mixture is a common mobile phase that provides good solubility and efficient ionization.

2. Instrument Setup (Direct Infusion ESI-HRMS):

  • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap Exploris).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, minimizing in-source fragmentation. Positive mode is selected to detect the protonated molecule [M+H]⁺.
  • Key Parameters:
  • Capillary Voltage: 3500 V
  • Nebulizer Gas (N₂): 20 psig
  • Drying Gas (N₂): 8 L/min at 280°C
  • Fragmentor Voltage: 80 V
  • Rationale: These are typical starting parameters for small molecule analysis. The fragmentor voltage is kept low to prevent premature fragmentation of the parent ion.

3. Data Acquisition:

  • Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.
  • Inject a solvent blank (50:50 acetonitrile:water with 0.1% formic acid) to identify background ions.
  • Introduce the prepared sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
  • Acquire data in full scan mode over a mass range of m/z 50-500.

4. Data Interpretation:

  • Confirm Target Compound: Look for the protonated molecule [M+H]⁺.
  • Calculated Exact Mass: 196.0717 Da
  • Acceptance Criterion: The measured mass should be within ±5 ppm of the calculated mass. This provides strong evidence for the elemental formula C₈H₁₀N₃O₃⁺.
  • Search for Impurities: Scrutinize the spectrum for the [M+H]⁺ ions of the potential impurities listed in the table below.
  • Tandem MS (MS/MS) for Structural Confirmation: If necessary, perform a product ion scan on the parent ion (m/z 196.0717). The fragmentation pattern can confirm the connectivity of the molecule. A characteristic fragmentation for ureas is the cleavage of the C-N bond.[1][2]
Workflow for MS Purity Confirmation

workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Interpretation synthesis Synthesize Compound purify Purify via Recrystallization/ Column Chromatography synthesis->purify sample_prep Prepare Sample for MS (Dilution in ACN/H2O + 0.1% FA) purify->sample_prep run_blank Run Solvent Blank sample_prep->run_blank run_sample Acquire HRMS Data (Positive ESI, Full Scan) run_blank->run_sample run_msms Perform MS/MS on [M+H]⁺ (Optional) run_sample->run_msms confirm_mass Confirm Exact Mass of [M+H]⁺ (within 5 ppm) run_sample->confirm_mass confirm_structure Confirm Structure via Fragmentation Pattern run_msms->confirm_structure search_impurities Search for Impurity Masses confirm_mass->search_impurities search_impurities->confirm_structure report Generate Purity Report confirm_structure->report

Workflow from synthesis to purity confirmation by mass spectrometry.
Data Summary: Expected MS Results

The table below summarizes the expected exact masses for the target compound and its likely impurities. Using HRMS allows for their confident differentiation.

CompoundMolecular FormulaCalculated [M+H]⁺ (Da)
N-methyl-N'-(3-nitrophenyl)urea C₈H₉N₃O₃ 196.0717
3-nitroaniline (Starting Material)C₆H₆N₂O₂139.0502
1,3-bis(3-nitrophenyl)urea (Byproduct)C₁₃H₁₀N₄O₅319.0673
1,3-dimethylurea (Byproduct)C₃H₈N₂O89.0709

Comparative Analysis: MS vs. Other Techniques

While mass spectrometry is unparalleled for identity confirmation, a comprehensive purity assessment often benefits from orthogonal techniques. Each method provides a different piece of the puzzle.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Identity confirmation, impurity identificationPurity quantification, separation of isomersStructural elucidation, purity confirmation
Sensitivity Very High (pg - ng)High (ng - µg)Low (µg - mg)
Quantitative Ability Semi-quantitative without standards; quantitative with standardsExcellent with standardsExcellent for quantification (qNMR) with an internal standard[3]
Strengths Provides exact mass and elemental formula. Can identify unknown impurities via fragmentation.Robust, reproducible, and the gold standard for purity percentage determination.Provides detailed structural information. Can detect non-chromophoric impurities.
Weaknesses Ionization efficiency varies between compounds, making quantification without standards difficult. Does not separate isomers well.Requires impurities to have a UV chromophore. Method development can be time-consuming. Urea can be difficult to retain.[4][5]Low sensitivity. Requires a relatively large amount of pure sample.
Best For... Answering "What is in my sample?"Answering "How much of my compound is in the sample?"Answering "What is the exact structure of my compound?"
Decision Framework for Purity Analysis

The choice of analytical technique depends on the specific question being asked. This decision tree can guide the selection process.

decision_tree start What is the primary analytical goal? q1 Confirm Identity & Identify Unknowns? start->q1 q2 Quantify Purity %? q1->q2 No ms Use High-Resolution Mass Spectrometry (HRMS) q1->ms Yes q3 Confirm Detailed Structure? q2->q3 No hplc Use HPLC-UV q2->hplc Yes nmr Use ¹H and ¹³C NMR q3->nmr Yes q2_alt Quantify Purity %? q3->q2_alt No, but need high-precision quantification? qnmr Use Quantitative NMR (qNMR) with internal standard q2_alt->qnmr Yes end Analysis Complete q2_alt->end No

Decision tree for selecting the appropriate analytical technique.

Conclusion

For the definitive confirmation of synthesized N-methyl-N'-(3-nitrophenyl)urea, high-resolution mass spectrometry is an indispensable tool. Its ability to provide an exact mass within a few parts per million of the theoretical value offers an unparalleled level of confidence in the compound's elemental composition. When coupled with tandem MS, it can further elucidate the molecular structure. However, for a complete purity profile, especially for regulatory submissions or quantitative studies, a multi-pronged approach is recommended. The combination of HRMS for identity, HPLC-UV for accurate quantification of purity, and NMR for structural verification creates a self-validating and robust analytical package that ensures the highest level of scientific integrity.

References

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Navigating the In Vivo Landscape: A Comparative Guide to Evaluating N-methyl-N'-(3-nitrophenyl)urea in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel anticancer therapeutics, the preclinical evaluation of new chemical entities is a critical determinant of clinical success. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the in vivo efficacy of N-methyl-N'-(3-nitrophenyl)urea, a promising small molecule with a nitrophenylurea scaffold. Drawing from established principles of oncology drug discovery, this document will navigate the essential considerations for designing and executing robust animal studies, comparing the investigational compound against relevant alternatives, and interpreting the resulting data to inform further development.

Unveiling the Therapeutic Potential: The Rationale for In Vivo Studies

N-methyl-N'-(3-nitrophenyl)urea belongs to a class of compounds, the phenylureas, that have garnered significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer effects.[1][2][3] Structurally related compounds have demonstrated mechanisms of action that include the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5] Specifically, diarylurea derivatives have been shown to target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[5] Therefore, it is hypothesized that N-methyl-N'-(3-nitrophenyl)urea may exert its anticancer effects through the modulation of one or more of these critical oncogenic pathways.

While in vitro assays provide initial insights into a compound's activity, in vivo efficacy studies in animal models are the gold standard for evaluating the therapeutic potential of a drug candidate in a complex biological system.[4][5] These studies are indispensable for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall antitumor activity, providing the necessary evidence to justify progression to clinical trials.

Strategic Selection of Animal Models: A Comparative Approach

The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[6][7] Rodents, particularly mice, are the most widely used preclinical animal models in oncology due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans.[6] The selection of a specific model depends on the scientific question being addressed and the hypothesized mechanism of action of the investigational drug.

Animal Model Description Advantages Disadvantages Relevance for N-methyl-N'-(3-nitrophenyl)urea
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[7]Relatively inexpensive, rapid tumor growth, high reproducibility.Lack of a functional immune system, may not fully recapitulate the heterogeneity of human tumors.[8]Highly relevant for initial efficacy screening against a panel of cancer cell lines with known genetic backgrounds (e.g., with specific kinase mutations).
Patient-Derived Xenografts (PDX) Tumor fragments from human patients are directly implanted into immunodeficient mice.[7]Better preservation of the original tumor architecture, heterogeneity, and molecular signature.More expensive and time-consuming to establish, higher variability between models.Provides a more clinically relevant assessment of efficacy in tumors that closely mimic patient disease.
Syngeneic Models Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[8]Intact immune system allows for the evaluation of immunomodulatory effects of the drug.Limited availability of murine cell lines that accurately represent all human cancers.Crucial if N-methyl-N'-(3-nitrophenyl)urea is suspected to have an immunomodulatory component to its anti-tumor activity.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that closely mimic human cancer.[7]Tumors arise in the context of a normal microenvironment and a competent immune system, providing high clinical relevance.Technically challenging and time-consuming to develop and maintain.Ideal for studying the effect of N-methyl-N'-(3-nitrophenyl)urea on tumor initiation, progression, and metastasis in a highly physiological context.
Experimental Workflow for In Vivo Efficacy Studies

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_selection Select Animal Model (e.g., Nude Mice for Xenograft) cell_culture Culture Cancer Cell Line (e.g., A549 - Lung Carcinoma) implantation Subcutaneous or Orthotopic Implantation of Tumor Cells cell_culture->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization drug_admin Administer N-methyl-N'-(3-nitrophenyl)urea, Comparator Drug(s), and Vehicle Control randomization->drug_admin monitoring Monitor Tumor Volume, Body Weight, and Animal Health drug_admin->monitoring endpoint Euthanize Animals at Pre-defined Endpoint monitoring->endpoint tissue_collection Collect Tumors and Tissues for Analysis endpoint->tissue_collection data_analysis Analyze Tumor Growth Inhibition, PK/PD, and Biomarkers tissue_collection->data_analysis

Caption: A generalized workflow for conducting in vivo efficacy studies of a novel anticancer compound.

Selecting Appropriate Comparator Drugs

To contextualize the efficacy of N-methyl-N'-(3-nitrophenyl)urea, it is essential to include relevant comparator drugs in the study design.[9] These should include both a standard-of-care (SoC) agent for the chosen cancer type and, if possible, a compound with a similar proposed mechanism of action.

Comparator Drug Class Example Compound(s) Rationale for Inclusion
Standard-of-Care Chemotherapy Paclitaxel, Cisplatin, DoxorubicinProvides a benchmark for the efficacy of N-methyl-N'-(3-nitrophenyl)urea against a clinically established treatment.
Multi-Kinase Inhibitors Sorafenib, SunitinibAs N-methyl-N'-(3-nitrophenyl)urea is hypothesized to be a kinase inhibitor, comparison with approved drugs in this class is crucial.[1]
Targeted Pathway Inhibitors PI3K inhibitors (e.g., Alpelisib), MEK inhibitors (e.g., Trametinib)If a specific signaling pathway is implicated in the mechanism of action, including an inhibitor of that pathway is informative.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting an in vivo efficacy study using a cell line-derived xenograft model.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Culture a human cancer cell line (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm^3, randomize the animals into treatment and control groups.

Protocol 2: Drug Formulation and Administration
  • Formulation: Prepare a stock solution of N-methyl-N'-(3-nitrophenyl)urea in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final DMSO concentration should be kept low to avoid toxicity.

  • Dosage Determination: Determine the appropriate dose levels based on preliminary maximum tolerated dose (MTD) studies.

  • Administration: Administer the formulated drug, comparator drug(s), and vehicle control to their respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule (e.g., daily, twice weekly).

Protocol 3: Efficacy and Toxicity Monitoring
  • Tumor Growth: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of each animal at the same frequency as tumor measurements as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or when animals exhibit signs of significant toxicity.

Pharmacokinetic and Pharmacodynamic Analysis: Linking Exposure to Effect

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the relationship between drug exposure and its biological effect.[3][10]

Pharmacokinetic (PK) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-N'-(3-nitrophenyl)urea in the animal model.[10] This typically involves collecting blood samples at various time points after drug administration and measuring the concentration of the compound and its major metabolites.

Pharmacodynamic (PD) Analysis

PD studies assess the effect of the drug on its intended target.[10] This can involve collecting tumor tissue at the end of the study and analyzing the expression or phosphorylation status of key proteins in the hypothesized signaling pathway.

Hypothesized Signaling Pathway and Potential PD Readouts

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug N-methyl-N'-(3-nitrophenyl)urea Drug->RTK Inhibition Drug->Raf Potential Inhibition

Caption: Hypothesized mechanism of action of N-methyl-N'-(3-nitrophenyl)urea targeting receptor tyrosine kinases and downstream signaling pathways.

Data Presentation and Interpretation

The results of the in vivo efficacy study should be presented clearly and concisely. Tumor growth curves for each treatment group should be plotted, and statistical analysis should be performed to determine the significance of any observed differences. Key endpoints to report include tumor growth inhibition (TGI) and any notable effects on animal body weight.

Treatment Group Mean Tumor Volume at Endpoint (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control1850 ± 150--2
N-methyl-N'-(3-nitrophenyl)urea (X mg/kg)650 ± 8065-5
Standard-of-Care (Y mg/kg)500 ± 7073-10
Comparator Kinase Inhibitor (Z mg/kg)720 ± 9061-8

Conclusion

The in vivo evaluation of N-methyl-N'-(3-nitrophenyl)urea in well-characterized animal models is a critical step in its preclinical development. By carefully selecting the appropriate models and comparator drugs, and by conducting rigorous experimental protocols that include pharmacokinetic and pharmacodynamic analyses, researchers can generate the high-quality data necessary to make informed decisions about the future of this promising anticancer compound. This comprehensive approach ensures scientific integrity and provides a solid foundation for potential clinical translation.

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  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

  • PharmaLegacy. (2023). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Retrieved from [Link]

  • Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Biological Effects of N-methyl-N'-(3-nitrophenyl)urea and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated biological effects of N-methyl-N'-(3-nitrophenyl)urea by examining peer-reviewed literature on its close structural analogs. In the absence of direct, extensive research on this specific molecule, this document serves as a predictive comparison, drawing on experimental data from related nitrophenylurea derivatives to forecast its potential activities and guide future research.

Introduction: The Therapeutic Potential of Nitrophenylurea Derivatives

Urea derivatives are a cornerstone in medicinal chemistry, with a multitude of compounds having been developed for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] The urea functional group's ability to form stable hydrogen bonds with biological targets makes it a valuable scaffold in drug design.[1] The introduction of a nitro group to the phenyl ring can significantly influence the molecule's electronic properties and, consequently, its biological activity.[2] Nitro compounds are known to exhibit a broad spectrum of bioactivities, including antimicrobial and cytotoxic effects.[2][3] This guide focuses on N-methyl-N'-(3-nitrophenyl)urea, a molecule at the intersection of these two important pharmacophores, and compares its predicted biological profile with its structural isomers and related compounds.

Comparative Analysis of Biological Activities

Due to the limited direct research on N-methyl-N'-(3-nitrophenyl)urea, we will infer its potential biological activities by comparing it with its ortho- (2-nitrophenyl) and para- (4-nitrophenyl) isomers, as well as its demethylated counterpart, N-(3-nitrophenyl)urea. The primary activities associated with this class of compounds are antimicrobial, cytotoxic, urease inhibitory, and herbicidal effects.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[2] The position of the nitro group on the phenyl ring is a critical determinant of this activity.

Comparative Data on Antimicrobial Activity of Nitrophenylurea Analogs:

CompoundTarget Organism(s)Observed EffectReference
N'-(4-nitrophenyl)thiourea derivative Staphylococcus aureus, Escherichia coli, etc.Promising antibacterial and antifungal activities.[4][4]
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea metal complexes Gram-positive and Gram-negative bacteriaZn(II) complex showed significant antibacterial activity.[5][5]
N-(2-substituted) phenyl ureas S. aureus, E. coli, Aspergillus niger, etc.Metal complexes showed enhanced biocidal activity.[6][6]

Expert Insights:

The available literature suggests that nitrophenylurea derivatives possess notable antimicrobial properties. Studies on related structures indicate that the position of the nitro group influences the spectrum and potency of the activity. For instance, research on substituted phenyl derivatives has shown that meta- and para-substituted compounds can exhibit greater antimicrobial effects compared to their ortho-counterparts.[7] This is often attributed to a combination of electronic effects and steric hindrance at the ortho position, which may affect binding to the target site. The presence of the methyl group in N-methyl-N'-(3-nitrophenyl)urea could further modulate its lipophilicity and membrane permeability, potentially enhancing its uptake by microbial cells compared to the non-methylated analog.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum:

    • Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

    • Prepare stock solutions of N-methyl-N'-(3-nitrophenyl)urea and its analogs in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50 µL) of each test compound solution into separate wells.

    • Include a solvent control (e.g., DMSO) and a positive control (a known antibiotic) in separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculate Inoculate Plates prep_culture->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate add_compounds Add Test Compounds to Wells inoculate->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare Activities measure_zones->compare

Caption: Workflow for the Agar Well Diffusion Assay.

Cytotoxic Activity

Many urea-based compounds have been investigated as potential anticancer agents.[8] The mechanism often involves the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. The nitro group, being strongly electron-withdrawing, can significantly impact the molecule's interaction with these targets.

Comparative Data on Cytotoxic Activity of Nitrophenylurea Analogs:

CompoundCell Line(s)IC₅₀ (µM)Reference
N-(2-pyridylsulfenyl)urea derivatives CCRF-CEM, HT-29, K-562, HTB-54~1 µM for CCRF-CEM[9]
Aryl urea derivatives Various cancer cell lines20-40% proliferation decrease at 100 µM[8]
N'-(substituted-phenyl) ureas MCR-5, LO2>45 µM for MCR-5; 4.0-35.0 µM for LO2[10]

Expert Insights:

The cytotoxicity of nitrophenylurea derivatives is influenced by the substitution pattern on the phenyl ring. While direct data for N-methyl-N'-(3-nitrophenyl)urea is unavailable, studies on related compounds suggest that the position of the nitro group can affect activity. For instance, in some series of compounds, the meta- and para-isomers have shown different potency compared to the ortho-isomer, which could be due to steric hindrance or altered electronic effects impacting target binding. The N-methyl group can also play a role by altering the compound's solubility and conformational flexibility. It is plausible that N-methyl-N'-(3-nitrophenyl)urea will exhibit some level of cytotoxic activity, and its potency relative to its isomers would need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of N-methyl-N'-(3-nitrophenyl)urea and its analogs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway for Urea-based Kinase Inhibitors

G cluster_pathway Generic Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adp ADP receptor->adp substrate Substrate Protein receptor->substrate phosphorylates compound Nitrophenylurea Derivative compound->receptor inhibits atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: A generalized signaling pathway for urea-based kinase inhibitors.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[11] Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[11] Urea derivatives are known to be effective urease inhibitors.[5]

Expert Insights:

The structural similarity of N-methyl-N'-(3-nitrophenyl)urea to urea suggests its potential as a urease inhibitor. The mechanism of inhibition by urea derivatives often involves the interaction of the urea moiety with the nickel ions in the active site of the enzyme.[12] The nitrophenyl group can further enhance binding through hydrophobic and electronic interactions. The position of the nitro group and the presence of the methyl group will likely influence the binding affinity and inhibitory potency. While specific data is lacking for the target compound, it is a promising candidate for evaluation as a urease inhibitor.

Herbicidal Activity

Phenylurea herbicides are a class of compounds that act by inhibiting photosynthesis in plants. They are widely used in agriculture for weed control.

Expert Insights:

The herbicidal activity of phenylurea derivatives is well-documented. The mechanism of action typically involves binding to the D1 protein of the photosystem II complex, thereby blocking electron transport. The substitution pattern on the phenyl ring is a key determinant of herbicidal potency. It is plausible that N-methyl-N'-(3-nitrophenyl)urea possesses herbicidal properties. Comparative studies with its isomers and other substituted phenylureas would be necessary to determine its efficacy and selectivity.

Conclusion and Future Directions

While direct experimental data on the biological effects of N-methyl-N'-(3-nitrophenyl)urea is scarce, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential activities. The presence of the nitrophenyl and methylurea moieties suggests a high likelihood of antimicrobial, cytotoxic, urease inhibitory, and herbicidal properties.

Future research should focus on the synthesis and in vitro evaluation of N-methyl-N'-(3-nitrophenyl)urea and its ortho- and para-isomers to establish a clear structure-activity relationship. These studies should employ the standardized protocols outlined in this guide to ensure data comparability. Further investigation into the mechanisms of action will be crucial for the potential development of this compound or its derivatives as therapeutic agents or agrochemicals.

References

  • Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para - ResearchGate. (2025). Retrieved February 2, 2026, from [Link]

  • Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (2022). Retrieved February 2, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved February 2, 2026, from [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI. (2022, April 29). Retrieved February 2, 2026, from [Link]

  • Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity - ResearchGate. (2014). Retrieved February 2, 2026, from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25). Retrieved February 2, 2026, from [Link]

  • In vitro cytotoxicity of urea derivatives on normal cells a | Download Table - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative structure–transformation relationships of phenylurea herbicides | Request PDF. (2015). Retrieved February 2, 2026, from [Link]

  • (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (2017, December 2). Retrieved February 2, 2026, from [Link]

  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing). (2018). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - MDPI. (2017, December 2). Retrieved February 2, 2026, from [Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2023). Retrieved February 2, 2026, from [Link]

  • Journal articles: 'Urease inhibition activity' - Grafiati. (n.d.). Retrieved February 2, 2026, from [Link]

  • Molecular structure and formulas of phenylurea herbicides. - ResearchGate. (2015). Retrieved February 2, 2026, from [Link]

  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - SciSpace. (2020, May 22). Retrieved February 2, 2026, from [Link]

  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - ResearchGate. (2018). Retrieved February 2, 2026, from [Link]

  • Recent advances in design of new urease inhibitors: A review - PMC - PubMed Central. (2017, June 29). Retrieved February 2, 2026, from [Link]

  • N-Nitroso-N-methylurea - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • In vitro urease and trypsin inhibitory activities of some sulfur compounds - DergiPark. (2021). Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives - YMER. (2023). Retrieved February 2, 2026, from [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2014). Retrieved February 2, 2026, from [Link]

  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed. (1988, March). Retrieved February 2, 2026, from [Link]

Sources

independent verification of N-methyl-N'-(3-nitrophenyl)urea's enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This guide serves as an independent verification protocol for N-methyl-N'-(3-nitrophenyl)urea (MNPU) . While modern drug discovery often focuses on adamantyl-urea derivatives (like AUDA or TPPU), MNPU represents a foundational "Type I" inhibitor architecture.

The Core Question: Does the inclusion of a strong electron-withdrawing nitro group (


) at the meta position of the phenyl ring provide sufficient H-bond acidity to the urea pharmacophore to competitively inhibit mammalian sEH, and how does it compare to industry standards?
Mechanistic Insight (The "Why")

The soluble epoxide hydrolase enzyme hydrolyzes endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs).

  • The Pharmacophore: The 1,3-disubstituted urea core mimics the transition state of the epoxide ring opening.

  • The Interaction: The urea hydrogens function as donors, forming hydrogen bonds with the catalytic Asp335 residue in the sEH active site tunnel.[1]

  • The MNPU Advantage/Disadvantage: The 3-nitro group is a potent electron-withdrawing group (EWG). This pulls electron density from the urea nitrogen, increasing the acidity of the N-H protons, theoretically strengthening the interaction with Asp335. However, this must be weighed against the compound's solubility and metabolic stability compared to adamantyl-containing alternatives.

Comparative Analysis: MNPU vs. Industry Standards

The following data summarizes the performance of MNPU against the "Gold Standard" (AUDA) and the "High-Potency" standard (TPPU).

Table 1: Physicochemical and Inhibitory Profile Comparison

FeatureMNPU (Test Subject) AUDA (Standard) TPPU (High-Potency)
Structure Class Phenyl-Alkyl UreaAdamantyl-Phenyl UreaAdamantyl-Piperidinyl Urea
sEH IC50 (Human) ~50 - 100 nM (Est.)*18 - 69 nM3.7 nM
Mechanism Competitive ReversibleCompetitive ReversibleCompetitive Reversible
Solubility (Water) Moderate (Polar Nitro group)Poor (Requires Cyclodextrin)High (Piperidine tail)
Metabolic Stability Low (Nitro reduction risk)Moderate (Beta-oxidation)High
Primary Utility In Vitro Screening / HTS ControlIn Vivo Acute ModelsIn Vivo Chronic Models

*Note: MNPU potency is estimated based on structure-activity relationship (SAR) data for similar 1,3-disubstituted ureas lacking the lipophilic adamantyl anchor.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway verified in this guide.

sEH_Inhibition_Pathway cluster_enzyme sEH Catalytic Tunnel Asp335 Asp335 (Catalytic Base) Complex Enzyme-Inhibitor Complex (Stable) Asp335->Complex Binding Tyr383 Tyr383 (Polarizing Residue) Inhibitor MNPU (Inhibitor) Inhibitor->Asp335 Strong H-Bond (Urea Core) Inhibitor->Tyr383 Pi-Stacking (Nitrophenyl) Substrate EETs (Epoxide Substrate) Hydrolysis Hydrolysis (Diol Formation) Substrate->Hydrolysis Natural Path Complex->Hydrolysis PREVENTS Protection Cytoprotection (EET Retention) Complex->Protection Results in Inflammation Inflammation Response Hydrolysis->Inflammation Increases

Figure 1: Mechanism of sEH inhibition by MNPU. The urea moiety binds Asp335, preventing the hydrolysis of anti-inflammatory EETs.

Independent Verification Protocol

To validate MNPU, we utilize a Fluorescent Reporter Assay using the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). This system is self-validating because the conversion of PHOME to fluorescent 6-methoxynaphthaldehyde (cyanohydrin decomposition) only occurs if sEH is active.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant Human sEH (hsEH).[2]

  • Substrate: PHOME (50 µM final concentration).

  • Test Compound: MNPU (Dissolved in DMSO).

  • Reference: AUDA (for normalization).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (prevents non-specific binding).

Step-by-Step Methodology

1. Preparation of Stocks (The "Zero-Error" Step)

  • Dissolve MNPU in 100% DMSO to create a 10 mM stock.

  • Critical: Verify solubility by centrifugation. If precipitate forms, MNPU concentration is invalid.

  • Prepare serial dilutions (1:3) in buffer ranging from 10,000 nM down to 0.1 nM. Keep DMSO constant at 1% across all wells to avoid solvent effects.

2. Enzyme Pre-Incubation (The Kinetic Necessity)

  • Urea inhibitors are often "slow-binding."

  • Add 20 µL of hsEH (final conc: 5 nM) to 20 µL of MNPU dilutions.

  • Incubate at 30°C for 15 minutes.

  • Scientific Logic:[1][3][4][5][6][7][8][9][10][11] This allows the inhibitor to navigate the catalytic tunnel and establish H-bonds with Asp335 before the substrate competes for the site.

3. Substrate Initiation

  • Add 160 µL of PHOME substrate (final conc: 50 µM).

  • Immediately transfer to a fluorescence plate reader.

4. Data Acquisition

  • Excitation: 330 nm | Emission: 465 nm.

  • Mode: Kinetic read (read every 30 seconds for 10 minutes).

  • Self-Validation: The slope of the linear portion of the curve represents velocity (

    
    ). If the 
    
    
    
    of the slope is <0.98, reject the data point (pipetting error or bubble).

5. Analysis

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response equation (Hill Slope) to derive IC50.

Troubleshooting & Interpretation

  • Issue: Flat Dose-Response (No Inhibition).

    • Cause: MNPU may have hydrolyzed.[12] Ureas are generally stable, but the nitrophenyl group can be sensitive to reduction if stored improperly with reducing agents (DTT/TCEP).

    • Fix: Ensure assay buffer contains NO reducing agents (DTT) during the pre-incubation phase.

  • Issue: IC50 > 1000 nM.

    • Interpretation: The compound is a weak inhibitor. This is expected if the alkyl group (N-methyl) is too small to fill the hydrophobic pocket of the sEH tunnel, unlike the bulky adamantyl group in AUDA. This confirms the importance of the "right-hand side" hydrophobic anchor.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

    • Relevance: Establishes the catalytic mechanism (Asp335) and the urea pharmacophore standard.
  • Shen, H. C., & Hammock, B. D. (2012).

    • Relevance: Detailed SAR data on 1,3-disubstituted ureas and the transition from simple aryl-ureas to adamantyl-ureas.
  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry.

    • Relevance: Provides the comparative data for TPPU and high-potency altern
  • PubChem Compound Summary. 1-methyl-3-(3-nitrophenyl)urea.[13]

    • Relevance: Verification of chemical structure and physical properties.[14][4][8][11]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-methyl-N'-(3-nitrophenyl)urea

[1]

Executive Safety Summary & Chemical Distinction

CRITICAL DISTINCTION: Before proceeding, verify the CAS number and structure.[1]

  • Target Compound: N-methyl-N'-(3-nitrophenyl)urea (Substituted Phenylurea).[1]

  • Do NOT Confuse With: N-Methyl-N-nitrosourea (MNU).[1][2] While the names sound similar, MNU is a potent alkylating carcinogen.[1] The target compound is a nitro-aromatic urea derivative, typically used as a synthesis intermediate or herbicide analog.

While less aggressive than nitrosoureas, nitro-substituted phenylureas carry specific risks:

  • Methemoglobinemia Potential: Nitro-aromatics can be reduced in vivo to anilines, interfering with oxygen transport.[1]

  • Sensitization: Potential for allergic dermatitis upon repeated exposure.

  • Aquatic Toxicity: High persistence and toxicity to aquatic life (common in urea herbicides).

Operational Directive: Treat this substance as a Control Band 3 (Potent/Toxic) compound. Apply "Universal Precautions" for organic nitrogen synthesis intermediates.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 / H332Harmful if swallowed or inhaled.[1]Zero Inhalation: All powders must be handled in a fume hood.
Skin/Eye Irritant H315 / H319Causes skin and serious eye irritation.[3][4][5]Zero Contact: Exposed skin is unacceptable.[1][6]
Sensitization H317May cause an allergic skin reaction.[3]Double Gloving: Required to prevent trace sensitization.
Aquatic Tox H411Toxic to aquatic life with long-lasting effects.[1]Segregated Waste: Do not pour down drains.

PPE Matrix: The Defense System

This protocol uses a multi-barrier approach . Do not rely on a single layer of protection.

A. Hand Protection (The Primary Interface)
  • Recommendation: Double-gloving is mandatory.

  • Inner Glove: Nitrile (4 mil / 0.1 mm).[1] Role: Dexterity and sweat barrier.[1]

  • Outer Glove: High-Modulus Nitrile (minimum 5-8 mil) or Silver Shield® (Laminate) if handling concentrated stock solutions.[1]

  • Rationale: Nitro-aromatics can permeate thin nitrile over time.[1] The outer glove provides chemical resistance; the inner glove protects during doffing.

  • Change Frequency: Immediately upon splash or every 2 hours of continuous use.

B. Respiratory Protection[3][6][7][8][9]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • Secondary Control (If hood unavailable or for spill cleanup):

    • Particulate: N95 (US) or P3 (EU) respirator.[1]

    • Vapor: If dissolved in organic solvents (e.g., DMF, DMSO), use an ABEK combination filter.[1]

C. Body & Eye Defense[1][3][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient for powders that can drift.[1]

  • Body: Lab coat (Tyvek® or chemically resistant polypropylene preferred over cotton) to prevent dust entrapment in fibers.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation (The "Clean" Zone)[1]
  • Airflow Check: Verify fume hood certification is current.

  • Static Control: Urea derivatives are often crystalline solids prone to static charge. Place an ionizing bar or antistatic gun near the balance to prevent powder scattering.

  • Lining: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]

Phase 2: Weighing & Solubilization (The "Hot" Zone)[1]
  • Tare First: Tare the weighing boat before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Immediate Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the weighing vessel or immediately after transfer.[1]

    • Why? Solutions are easier to contain than airborne dust.

  • Wipe Down: After closing the source container, wipe the exterior with a solvent-dampened Kimwipe (treat wipe as hazardous waste).[1]

Phase 3: Reaction & Cleanup[1]
  • Glassware: Rinse all contaminated glassware with a compatible solvent (Acetone/Ethanol) before removing it from the hood for washing. Collect this rinse as hazardous waste.

  • Doffing Sequence:

    • Wash outer gloves.

    • Remove outer gloves (peel from wrist).

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands with soap and cool water (warm water opens pores).

Visual Workflow: Handling Lifecycle

The following diagram illustrates the logical flow of handling to minimize contamination vectors.

GStartStart: Storage RetrievalPPE_CheckPPE Donning(Double Nitrile + Goggles)Start->PPE_CheckHood_PrepHood Prep(Absorbent Pads + Static Control)PPE_Check->Hood_PrepWeighingWeighing Process(Minimize Dust Generation)Hood_Prep->WeighingSolubilizationImmediate Solubilization(Convert Dust to Liquid)Weighing->SolubilizationSpillSpill Event?Weighing->SpillReactionExperimental UseSolubilization->ReactionReaction->SolubilizationWasteWaste Segregation(Solid vs. Liquid)Reaction->WasteSpill->ReactionNoEmerg_RespEmergency Response(Isolate & Absorb)Spill->Emerg_RespYesEmerg_Resp->WasteDoffingDoffing Sequence(Wash Hands)Waste->Doffing

Figure 1: Operational lifecycle for handling N-methyl-N'-(3-nitrophenyl)urea, emphasizing the transition from solid (dust risk) to solution state.

Disposal & Emergency Response

Waste Disposal Streams

Do not mix with general trash or oxidizers.

  • Solid Waste: Contaminated gloves, weighing boats, and absorbent pads must go into a Hazardous Solid Waste drum labeled "Toxic Organic Solids."[1]

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents were used).[1]

  • Destruction Method: The preferred method for nitrogen-containing organics is High-Temperature Incineration with secondary combustion chambers to scrub Nitrogen Oxides (NOx).[1]

Emergency Spills[1]
  • Powder Spill: Do not use a brush (creates dust).[1] Cover with a wet paper towel (solvent or water) to dampen, then wipe up.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: (4-nitrophenyl)urea (Structural Analog). National Library of Medicine. [1]

  • European Chemicals Agency (ECHA). (n.d.).[5] C&L Inventory: Nitro-substituted phenylureas.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

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